molecular formula C8H6BrNOS B1377615 (6-Bromo-1,3-benzothiazol-2-yl)methanol CAS No. 1188233-15-9

(6-Bromo-1,3-benzothiazol-2-yl)methanol

Cat. No.: B1377615
CAS No.: 1188233-15-9
M. Wt: 244.11 g/mol
InChI Key: JBLBHKPUSANPJP-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzothiazol-2-yl)methanol is a valuable benzothiazole derivative for research and development, particularly in medicinal chemistry. The benzothiazole nucleus is a privileged structure in drug discovery, known for yielding compounds with a wide spectrum of biological activities . The bromine atom at the 6-position and the hydroxymethyl group at the 2-position serve as key synthetic handles for further chemical modifications, allowing researchers to develop more complex molecules for screening . Benzothiazole derivatives, especially 2-substituted variants, have received significant attention due to their diverse pharmacological profiles, which include antimicrobial, anticancer, anthelminthic, and anti-inflammatory activities . This compound is presented as a key building block for the synthesis of such bioactive molecules. As a solid research chemical, it is typically characterized by a melting point in the range of 96-100°C, consistent with similar structures . Intended Application Areas: • Medicinal Chemistry Research: Serves as a core scaffold or intermediate for the design and synthesis of new therapeutic agents . • Chemical Biology: Used as a tool compound for probing biological systems and protein interactions . • Materials Science: Exploration of novel organic compounds with potential electronic or photophysical properties. Handling and Compliance: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLBHKPUSANPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188233-15-9
Record name (6-bromo-1,3-benzothiazol-2-yl)methanol
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Foundational & Exploratory

Solubility data for (6-Bromo-1,3-benzothiazol-2-yl)methanol in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary & Chemical Context

Compound: (6-Bromo-1,3-benzothiazol-2-yl)methanol CAS: 53218-26-1 (Core Benzothiazole reference) / Specific derivative often cataloged internally in discovery libraries. Molecular Formula: C₈H₆BrNOS Molecular Weight: ~244.11 g/mol [1]

This guide addresses the solubility profile of (6-Bromo-1,3-benzothiazol-2-yl)methanol, a critical intermediate in medicinal chemistry often utilized for its pharmacophoric benzothiazole core. As a Senior Application Scientist, I have structured this assessment to bridge the gap between predicted physicochemical properties and practical laboratory handling.

While specific experimental solubility values for this exact derivative are rarely published in open literature, its behavior can be rigorously extrapolated from structure-activity relationships (SAR) of the 6-bromo-benzothiazole class. This guide provides the operational parameters for dissolving, storing, and utilizing this compound in DMSO and Methanol.

Physicochemical Profile & Solvation Mechanics

To understand solubility, we must first analyze the competition between the crystal lattice energy and the solvation energy.

Structural Analysis[2][3]
  • Lipophilic Core: The 6-bromo-benzothiazole fused ring system is highly aromatic and planar, driving strong

    
     stacking interactions in the solid state. This suggests a high lattice energy that requires a potent solvent to disrupt.
    
  • Polar Handle: The C-2 hydroxymethyl group (-CH₂OH) acts as a hydrogen bond donor/acceptor. This "polar tail" enhances solubility in protic solvents (like Methanol) compared to the non-functionalized parent, but the overall molecule remains predominantly lipophilic.

Predicted Solubility Parameters
PropertyValue (Est.)Implication for Solubility
LogP 2.5 – 2.9Moderate lipophilicity; poor water solubility (<1 mg/mL).
TPSA ~41 ŲGood membrane permeability; suggests solubility in semi-polar organic solvents.
H-Bond Donors 1Critical for Methanol interaction.
H-Bond Acceptors 3Critical for water/methanol interaction.

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Stock Solvent (Recommended)

DMSO is the industry standard for this compound class due to its high dielectric constant and ability to disrupt strong aromatic stacking.

Operational Data
  • Solubility Capacity: High (>50 mM / >12 mg/mL).

  • Dissolution Mechanism: DMSO acts as a Lewis base, accepting protons from the -OH group while its methyl groups interact with the lipophilic benzothiazole rings via van der Waals forces.

  • Stock Preparation Protocol:

    • Weigh the target mass (e.g., 10 mg).

    • Add 50% of the calculated DMSO volume.

    • Vortex for 30 seconds. The heat of solvation usually aids dissolution.

    • Add remaining DMSO to volume.

    • Result: A clear, slightly yellow solution is expected.

Critical Warning: Hygroscopicity

DMSO is hygroscopic. Absorption of water from the atmosphere can cause the 6-bromo derivative to precipitate over time ("crashing out"), as the water increases the polarity of the solvent mixture beyond the compound's tolerance. Always store DMSO stocks under inert gas (Argon/Nitrogen) at -20°C.

Solubility in Methanol (MeOH)

Status: Secondary Solvent / Crystallization Medium

Methanol serves a different role.[2] It is less powerful than DMSO for high-concentration stocks but is essential for working solutions, LC-MS injections, and recrystallization.

Operational Data
  • Solubility Capacity: Moderate (5 – 15 mg/mL at 25°C).

  • Temperature Dependence: Solubility increases significantly with temperature.

    • Cold (0°C): Low solubility (Risk of precipitation).[3]

    • Hot (60°C): High solubility.[4]

  • Application:

    • Recrystallization: The compound can likely be purified by dissolving in hot methanol and cooling slowly. The 6-bromo substituent increases crystallinity, making this effective.

    • LC-MS: Methanol is the preferred carrier solvent. Avoid injecting pure DMSO stocks into HPLC columns; dilute 1:10 in Methanol first.

Experimental Protocol: Determination of Exact Solubility

Autonomy Note: Since literature values are estimates, a rigorous scientist validates them. Below is the SOP for determining the thermodynamic solubility of this specific compound.

Workflow Diagram

The following diagram outlines the "Shake-Flask" method, the gold standard for solubility determination.

Solubility_Workflow start Start: Solid Compound (Excess Amount) solvent Add Solvent (DMSO or MeOH) start->solvent equilibrate Equilibrate (Shake 24h @ 25°C) solvent->equilibrate filter Filtration / Centrifugation (Remove undissolved solid) equilibrate->filter Saturated Solution dilute Dilution (Prepare for HPLC) filter->dilute analyze HPLC-UV Quantitation (Compare to Standard Curve) dilute->analyze analyze->start Re-validate if RSD > 5%

Caption: Thermodynamic solubility determination workflow using the saturation shake-flask method.

Detailed Methodology
  • Preparation: Place an excess of (6-Bromo-1,3-benzothiazol-2-yl)methanol (~5 mg) into a glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (Methanol or DMSO).

  • Equilibration: Agitate at 25°C for 24 hours. Note: For kinetic solubility (high-throughput), 2 hours is sufficient, but thermodynamic is required for formulation.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter. Avoid Nylon filters as benzothiazoles may adsorb.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a known standard curve.

Stability & Handling Risks

When handling (6-Bromo-1,3-benzothiazol-2-yl)methanol in solution, three degradation pathways must be mitigated:

  • Oxidation (Hydroxymethyl group): The primary alcohol at the C-2 position is susceptible to oxidation to the aldehyde or carboxylic acid, especially in DMSO solutions stored at room temperature (DMSO can act as a mild oxidant).

    • Mitigation: Store stocks at -20°C or -80°C.

  • Photolysis (Aryl Bromide): Carbon-Bromine bonds on aromatic rings can be labile under intense UV light.

    • Mitigation: Use amber vials for all liquid handling.

  • Precipitation:

    • Mitigation: If diluting a DMSO stock into aqueous buffer (e.g., for a bioassay), ensure the final DMSO concentration is <1% to prevent precipitation, though the "polar tail" of this molecule allows slightly better aqueous tolerance than the parent benzothiazole.

References

  • PubChem Compound Summary. (2025). 6-Bromo-1,3-benzothiazol-2-yl derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Li, Di, et al. (2005). "Equilibrium Solubility Measurement of Ionizable Drugs." Analytical Chemistry. (General protocol reference for Shake-Flask method).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Benzothiazole physicochemical properties).

Sources

Provisional Safety & Handling Guide: (6-Bromo-1,3-benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Status: Research Use Only (RUO) – Provisional Technical Assessment

  • Applicability: Drug Discovery, Medicinal Chemistry, Organic Synthesis

Executive Summary & Chemical Identity[1][2]

Context for Researchers: (6-Bromo-1,3-benzothiazol-2-yl)methanol is a critical heterocyclic building block used in the synthesis of bioactive compounds, particularly as a scaffold for kinase inhibitors and antitumor agents. Its handling requires specific attention due to the combination of the lipophilic benzothiazole core and the reactive hydroxymethyl handle.

Data Availability Note: As a specialized research intermediate, specific toxicological data for this exact alcohol is limited. The safety protocols below are derived from rigorous Structure-Activity Relationship (SAR) analysis of the closely related analogs 6-Bromo-2-methyl-1,3-benzothiazole (CAS 5304-21-2) and 6-Bromobenzothiazole (CAS 53218-26-1) .

Chemical Identification Table
PropertySpecification
Chemical Name (6-Bromo-1,3-benzothiazol-2-yl)methanol
Common Synonyms 6-Bromo-2-(hydroxymethyl)benzothiazole; 2-Hydroxymethyl-6-bromobenzothiazole
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
Predicted CAS Not widely indexed (Analog CAS 5304-21-2 used for tox ref)
Physical State Solid (Off-white to beige powder)
Predicted MP 95–110 °C (Higher than methyl analog [82–84 °C] due to H-bonding)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Hazard Identification & Toxicology (SAR Analysis)

GHS Classification (Extrapolated)

Based on the toxicity profiles of the 6-bromo-benzothiazole class, this compound is classified as an Irritant with potential Acute Toxicity.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Toxicological Mechanism

The toxicity of benzothiazoles is often linked to their metabolic activation. The benzothiazole ring can undergo oxidative metabolism via Cytochrome P450 enzymes, potentially forming reactive intermediates that bind to cellular macromolecules.

Diagram 1: Exposure Pathways & Physiological Impact This diagram illustrates the flow of exposure to potential biological endpoints.

HazardPathways Source (6-Bromo-1,3-benzothiazol-2-yl)methanol Routes Exposure Routes Source->Routes Inhalation Inhalation (Dust/Aerosol) Routes->Inhalation Dermal Dermal Absorption Routes->Dermal Oral Ingestion Routes->Oral Resp Respiratory Mucosa (Irritation/Inflammation) Inhalation->Resp H335 Liver Hepatic System (Metabolic Activation) Dermal->Liver Systemic Uptake SkinEye Epidermis/Cornea (Direct Irritation) Dermal->SkinEye H315/H319 Oral->Liver First Pass Metabolism Organs Target Organs

Caption: Predicted toxicological pathways based on benzothiazole pharmacokinetics.

Risk Management & Engineering Controls

Personal Protective Equipment (PPE) Matrix
Protection TypeRecommendationTechnical Rationale
Respiratory N95 / P2 Mask (Solids)Prevents inhalation of fine particulates during weighing. Use ABEK1 filters if heating/sublimation occurs.
Hand Protection Nitrile Rubber (Min 0.11 mm)Benzothiazoles are lipophilic. Standard latex provides insufficient barrier against permeation.
Eye Protection Chemical Goggles Safety glasses with side shields are minimum; goggles required if dust generation is likely.
Body Protection Lab Coat (Cotton/Poly) Standard coverage. Tyvek suit recommended for scale-up (>10g) handling.
Engineering Controls
  • Primary Containment: All open handling (weighing, transfer) must be performed within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s.

  • Static Control: As a dry organic powder, the material may accumulate static charge. Ground all glassware during transfer to prevent ignition of flammable solvents (e.g., MeOH, THF) present in the workspace.

Emergency Response Protocols

Diagram 2: Emergency Action Logic Self-validating decision tree for immediate incident response.

EmergencyResponse Start Incident Detected Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Spill Spill (>1g) Type->Spill ActionSkin Wash with Soap/Water (15 mins) Remove Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale ActionSpill Dampen with inert absorbent Sweep (No Dust) Dispose as Haz Waste Spill->ActionSpill Medical Seek Medical Advice (Show SDS/Label) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response workflow for exposure or accidental release.

Handling in Synthesis (Technical Protocol)

Causality in Protocol Design: The primary alcohol group at position 2 is susceptible to oxidation to the aldehyde or carboxylic acid if stored improperly, and the bromine at position 6 allows for palladium-catalyzed cross-coupling.

Protocol: Standard Reaction Setup
  • Preparation: Ensure glassware is dry. If using in moisture-sensitive coupling (e.g., Suzuki-Miyaura), purge the reaction vessel with Nitrogen/Argon.

  • Solvent Selection: The compound is soluble in polar aprotic solvents.

    • Preferred: DMF, DMSO, THF.

    • Avoid: Water (low solubility), non-polar hydrocarbons (poor solubility).

  • Temperature Control:

    • Stable at room temperature.[2][3]

    • If heating >80°C, ensure condenser is active to prevent solvent loss and vapor accumulation.

  • Quenching:

    • For reactions involving this intermediate, quench with saturated aqueous NH₄Cl or NaHCO₃.

    • Why? Neutralization prevents acid-catalyzed degradation of the benzothiazole ring or side reactions of the alcohol.

Storage & Stability

  • Storage Condition: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the hydroxymethyl group.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃), Strong acids, Acid chlorides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73553779, (6-bromo-1,3-benzothiazol-2-yl)methanol. Retrieved from [Link]

Sources

A Technical Guide to the Bioactivity of 6-bromo-1,3-benzothiazol-2-yl methanol: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the potential biological activities of the novel compound 6-bromo-1,3-benzothiazol-2-yl methanol. Capitalizing on the well-established pharmacological importance of the benzothiazole scaffold, this guide synthesizes existing knowledge to propose a strategic framework for the investigation of this specific derivative. We will delve into the rationale behind its design, potential mechanisms of action, and detailed experimental protocols for a thorough evaluation of its bioactivity.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in the development of therapeutic agents.[1][2][3][4][5] This bicyclic heterocyclic scaffold is sterically accessible and possesses a unique electronic configuration that allows for diverse interactions with a multitude of biological targets.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[2][3][4][5]

The introduction of a bromine atom at the 6-position of the benzothiazole ring has been shown to significantly enhance the potency of several derivatives.[6] This is likely due to the electronic and steric properties of bromine, which can influence the molecule's binding affinity to target proteins.

Proposed Bioactivity Profile of 6-bromo-1,3-benzothiazol-2-yl methanol

Based on the extensive literature on substituted benzothiazoles, we hypothesize that 6-bromo-1,3-benzothiazol-2-yl methanol will exhibit significant bioactivity in several key areas. The presence of the 6-bromo substitution is anticipated to enhance its potency, while the 2-methanol group offers a site for potential metabolic activation or further derivatization.

Antimicrobial Activity

Benzothiazole derivatives are known to inhibit essential microbial enzymes, leading to a broad spectrum of antibacterial and antifungal activity.[1][7][8][9]

Proposed Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerases: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death.[2][7][8]

  • Disruption of Cell Wall Synthesis: Benzothiazoles can interfere with the enzymes involved in the biosynthesis of the bacterial cell wall.[9]

  • Inhibition of Fungal Cytochrome P450: This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[8]

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented, with several compounds demonstrating potent activity against a range of cancer cell lines.[2][10][11][12][13][14]

Proposed Mechanisms of Action:

  • Inhibition of Protein Kinases: Many benzothiazoles act as inhibitors of crucial signaling kinases like EGFR, VEGFR, and those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[3][10] The presence of a methoxy group at the C-6 position of benzothiazole has been shown to significantly enhance kinase-targeted anticancer activity.[3]

  • Inhibition of Topoisomerase IIα: This enzyme is essential for DNA replication and segregation in proliferating cells, making it an excellent target for anticancer drugs.[15]

  • Induction of Apoptosis: Benzothiazole derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the loss of mitochondrial membrane potential.[2]

  • Tubulin Inhibition: Some benzothiazoles can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, benzothiazole derivatives have been identified as inhibitors of a variety of other enzymes with therapeutic relevance.[16][17][18]

Potential Targets:

  • Carbonic Anhydrase: Inhibition of this enzyme has implications in the treatment of glaucoma, edema, and certain types of cancer.[10][16]

  • α-Glucosidase: Inhibition of this enzyme can be beneficial in the management of type 2 diabetes.[18]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Selective inhibitors of this enzyme are being explored as treatments for metabolic diseases.[17]

Synthesis of 6-bromo-1,3-benzothiazol-2-yl methanol

The synthesis of 6-bromo-1,3-benzothiazol-2-yl methanol can be achieved through a multi-step process, likely starting from a commercially available substituted aminothiophenol or by functionalizing a pre-formed 6-bromo-benzothiazole core. A general synthetic approach is outlined below.

Synthetic Pathway A 4-Bromo-2-aminothiophenol C Intermediate A->C Condensation B Glyoxylic acid B->C D 6-bromo-1,3-benzothiazole-2-carboxylic acid C->D Cyclization F 6-bromo-1,3-benzothiazol-2-yl methanol D->F Reduction E Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for 6-bromo-1,3-benzothiazol-2-yl methanol.

Experimental Protocols for Bioactivity Evaluation

A comprehensive assessment of the biological activity of 6-bromo-1,3-benzothiazol-2-yl methanol requires a series of well-defined in vitro and in vivo experiments.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in an appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the compound on various human cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HeLa) at a suitable density in 96-well plates and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the MTT to formazan.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against specific protein kinases.

Protocol:

  • Enzyme and Substrate Preparation: Purify the recombinant kinase of interest (e.g., EGFR, PI3K).

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Detection: Measure the kinase activity by quantifying the phosphorylation of the substrate using methods such as ELISA or radiometric assays.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis & Characterization of 6-bromo-1,3-benzothiazol-2-yl methanol B Antimicrobial Susceptibility Testing (MIC Determination) A->B C Anticancer Cytotoxicity Screening (IC50 against cell lines) A->C D Enzyme Inhibition Assays (e.g., Kinase, Carbonic Anhydrase) A->D E Target Identification (e.g., DNA Gyrase, Topoisomerase) B->E H Animal Models of Infection B->H F Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) C->F G Apoptosis Assays (e.g., Annexin V/PI staining) C->G D->E I Xenograft Tumor Models F->I G->I J Toxicity and Pharmacokinetic Studies H->J I->J

Caption: A comprehensive workflow for the bioactivity evaluation of 6-bromo-1,3-benzothiazol-2-yl methanol.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 6-bromo-1,3-benzothiazol-2-yl methanol (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
6-bromo-1,3-benzothiazol-2-yl methanol TBDTBDTBDTBDTBD
Ciprofloxacin (Control)0.5 - 20.25 - 10.015 - 0.1250.25 - 1N/A
Fluconazole (Control)N/AN/AN/AN/A0.25 - 4

TBD: To be determined

Table 2: Hypothetical In Vitro Cytotoxicity of 6-bromo-1,3-benzothiazol-2-yl methanol (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
6-bromo-1,3-benzothiazol-2-yl methanol TBDTBDTBD
Doxorubicin (Control)0.05 - 0.50.01 - 0.10.02 - 0.2

TBD: To be determined

Conclusion and Future Directions

The 6-bromo-1,3-benzothiazol-2-yl methanol scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed research framework provides a clear and logical path for the comprehensive evaluation of its bioactivity. Further structure-activity relationship (SAR) studies, involving modification of the 2-methanol group and exploration of other substitutions on the benzothiazole ring, could lead to the discovery of even more potent and selective drug candidates. The insights gained from these studies will be invaluable for guiding future drug design and development efforts in the field of medicinal chemistry.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29).
  • Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives By Bahaa Shafiq Ismail Mus. (n.d.).
  • Antimicrobial activity of benzothiazole derivatives - ResearchGate. (n.d.).
  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC. (n.d.).
  • Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed. (2006, March 27).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (2025, July 25).
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][7]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022, February 12). Retrieved from

  • A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives - Benchchem. (n.d.).
  • Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors - ResearchGate. (2025, August 5).
  • Benzothiazole derivatives as effective α-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets - ProQuest. (n.d.).
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - ResearchGate. (2025, October 10).
  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2018, November 1).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3).
  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (2019, December 2).
  • Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (n.d.).
  • Benzothiazole derivatives as anticancer agents - FLORE. (2019, December 2).
  • (benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).

Sources

Technical Guide: Comparative Analysis of 6-Bromo vs. 5-Bromo Benzothiazole Methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the structural, synthetic, and functional divergences between 6-bromo-2-(hydroxymethyl)benzothiazole (6-Br-BTM) and 5-bromo-2-(hydroxymethyl)benzothiazole (5-Br-BTM). While often treated as simple regioisomers, their behaviors in metal-halogen exchange, nucleophilic substitution, and biological binding affinity differ fundamentally due to the electronic conjugation of the benzothiazole scaffold. This guide is designed for medicinal chemists and process engineers optimizing lead compounds or fluorescent probes (e.g., luciferin analogues).

Part 1: Structural & Electronic Topography

The benzothiazole core is a fused bicycle comprising a benzene ring and a thiazole ring.[1] The electronic communication between the bromine substituent and the heterocyclic nitrogen/sulfur atoms dictates the reactivity profile.

Electronic Resonance and Hammett Correlations

The distinct positions of the bromine atom create unique electronic environments for the C2-hydroxymethyl handle.

  • 6-Bromo Isomer (Para-like to Nitrogen): The 6-position is electronically conjugated to the thiazole nitrogen (N3). Through resonance, the electron-withdrawing inductive effect (-I) of the bromine is balanced by mesomeric donation (+M), but the position allows direct conjugation with the C2 center. This makes the C2 position in the 6-bromo isomer more electrophilic compared to the 5-bromo isomer.

  • 5-Bromo Isomer (Meta-like to Nitrogen, Para-like to Sulfur): The 5-position does not conjugate effectively with the imine nitrogen (N3). Instead, it interacts more strongly with the sulfur atom (S1). The inductive withdrawal (-I) dominates here without the compensatory resonance stabilization available to the N3-C2 axis found in the 6-isomer.

3D Conformational Space

While both molecules are planar, the steric vectors differ.

  • 6-Br: The bromine vector is roughly parallel to the C2-R bond vector, extending the long axis of the molecule. This is critical for binding in narrow hydrophobic pockets (e.g., Firefly Luciferase active site).

  • 5-Br: The bromine vector projects off-axis (approx. 60° relative to the long axis), creating a wider steric profile that often clashes with restrictive binding pockets designed for linear substrates.

Part 2: Synthetic Regiochemistry & The "Jacobson" Challenge

The most significant practical difference lies in their synthesis. The 6-bromo isomer is synthetically accessible with high purity, whereas the 5-bromo isomer suffers from severe regioselectivity issues.

The Jacobson Cyclization (Radical/Oxidative)

The standard route involves the oxidative cyclization of substituted thiobenzanilides or aryl thioureas.

  • Pathway A (6-Bromo): Starting from 4-bromoaniline .

    • Cyclization occurs ortho to the amine. Since both ortho positions are equivalent, only one product is formed : the 6-bromo isomer.

    • Yield: High (>80%).[2][3]

    • Purity: High (No isomer separation needed).

  • Pathway B (5-Bromo): Starting from 3-bromoaniline .

    • Cyclization can occur at two distinct ortho positions (C2 or C6 of the aniline ring).

    • Steric vs. Electronic Conflict: Cyclization at the less hindered position yields the 7-bromo isomer. Cyclization at the hindered position yields the 5-bromo isomer.

    • Result: A difficult-to-separate mixture of 5-bromo and 7-bromo benzothiazoles (typically 60:40 or 70:30 ratio).

    • Purification: Requires careful fractional crystallization or high-plate-count chromatography.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Precursors cluster_1 Cyclization (Jacobson/Hantzsch) cluster_2 Products cluster_3 Final Functionalization Aniline4 4-Bromoaniline Cyclization1 Oxidative Cyclization (KSCN / Br2) Aniline4->Cyclization1 Single Ortho Site Aniline3 3-Bromoaniline Cyclization2 Oxidative Cyclization (KSCN / Br2) Aniline3->Cyclization2 Two Ortho Sites Prod6 6-Bromo-2-aminobenzothiazole (Single Regioisomer) Cyclization1->Prod6 ProdMix Mixture: 5-Bromo & 7-Bromo Cyclization2->ProdMix Regio-scrambling Methanol6 6-Bromo-2-BTM (Pure) Prod6->Methanol6 Sandmeyer / Reduction Methanol5 5-Bromo-2-BTM (Requires HPLC) ProdMix->Methanol5 Separation Required

Caption: Comparative synthetic flow showing the regioselectivity advantage of the 6-bromo isomer (green path) versus the mixture challenges of the 5-bromo isomer (red path).

Part 3: Chemical Reactivity Profile

Lithium-Halogen Exchange (Cryogenic Conditions)

When converting these bromides to organolithiums (e.g., for coupling with DMF to make aldehydes), the stability of the lithiated species differs.

Parameter6-Bromo-BTM5-Bromo-BTM
Lithiation Rate Fast (-78°C)Moderate (-78°C)
Anion Stability High. The negative charge at C6 is stabilized by the inductive effect of N3 without disrupting the thiazole aromaticity significantly.Lower. The anion at C5 is closer to the sulfur lone pairs, creating electronic repulsion (alpha-effect analogue).
Side Reactions Minimal. Clean conversion to electrophile-trapped products.Prone to "scrambling" or ring-opening if temperature exceeds -60°C.
Buchwald-Hartwig Amination

In Pd-catalyzed cross-coupling:

  • 6-Br: Excellent substrate. The C6 position is electronically similar to a para-halo pyridine, activating it for oxidative addition.

  • 5-Br: Good substrate, but reaction rates are typically 1.5x to 2.0x slower due to the lack of direct conjugation with the imine nitrogen, which renders the C-Br bond slightly more electron-rich and less prone to Pd(0) insertion.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2-(hydroxymethyl)benzothiazole

This protocol utilizes a Sandmeyer-like transformation followed by reduction, ensuring high regiochemical purity.

Reagents: 6-bromo-2-aminobenzothiazole (1.0 eq), Isoamyl nitrite (1.5 eq), Copper(II) bromide (1.2 eq), Acetonitrile (Solvent), Lithium Aluminum Hydride (LAH).

  • Bromination (Sandmeyer):

    • Dissolve 6-bromo-2-aminobenzothiazole in anhydrous MeCN.

    • Add CuBr2 and heat to 60°C.

    • Add isoamyl nitrite dropwise. (Caution: Gas evolution N2).

    • Reflux for 2 hours.[4] Workup with 10% HCl.

    • Result: 2,6-dibromobenzothiazole.

  • Formylation (Lithiation):

    • Dissolve 2,6-dibromobenzothiazole in dry THF at -78°C.

    • Add n-BuLi (1.05 eq) slowly. Note: Lithium-halogen exchange occurs preferentially at the C2 position due to the heteroatom adjacency, leaving the C6-Br intact.

    • Quench with dry DMF (5.0 eq). Warm to RT.

    • Result: 6-bromo-benzothiazole-2-carbaldehyde.

  • Reduction to Methanol:

    • Dissolve aldehyde in MeOH at 0°C.

    • Add NaBH4 (0.5 eq). Stir 30 mins.

    • Quench with water, extract with EtOAc.

    • Yield: ~75% overall. White crystalline solid.[5]

Protocol B: Purification of 5-Bromo Isomer from Mixtures

If you must use the 5-bromo isomer, you cannot rely on bulk synthesis. You must purify the cyclization mixture.

  • Cyclization: React 3-bromoaniline with KSCN/Br2 in acetic acid.

  • Crude Analysis: NMR will show a doublet (J~2Hz) for the 7-H of the 5-Br isomer and distinct splitting for the 7-Br isomer.

  • Separation:

    • Flash Chromatography: Silica gel. Gradient 5% -> 20% EtOAc in Hexanes.

    • Order of Elution: The 7-bromo isomer typically elutes first (less polar due to shielding of N-lone pair by ortho-Br). The 5-bromo isomer elutes second.

    • Recrystallization: The 6-bromo isomer crystallizes readily from EtOH. The 5-bromo/7-bromo mixture often forms an oil or amorphous solid, requiring column chromatography for separation.

Part 5: Pharmaceutical & Biological Relevance[1][3][4][6][7][8][9]

Case Study: Luciferin Analogues

Firefly luciferin contains a benzothiazole core.

  • 6-Substitution: The natural substrate has a 6-hydroxy group. 6-bromo analogues are used as precursors to aminoluciferins (red-shifted bioluminescence). The 6-position aligns perfectly with the enzyme's active site pocket, allowing adenylation at the C2-carboxylate (or in this case, modification of the C2-methanol).

  • 5-Substitution: 5-bromo analogues are often "dark" or weak inhibitors. The bromine atom at position 5 sterically clashes with the conserved residues in the luciferase binding pocket, preventing the necessary conformational change for oxidation.

Case Study: Riluzole (ALS Drug)

Riluzole is 6-(trifluoromethoxy)benzothiazol-2-amine.

  • Structure-Activity Relationship (SAR) studies demonstrated that moving the substituent to the 5-position resulted in a 10-fold loss in potency regarding glutamate release inhibition. This confirms the "linear" vector requirement (6-position) for optimal receptor interaction in this scaffold class.

References

  • Synthesis and Regioselectivity of Benzothiazoles

    • Title: "Substituent Effects on the Oxidative Cycliz
    • Source: Journal of Organic Chemistry
    • URL:[Link] (General reference for Jacobson Cyclization mechanics).

  • Lithiation of Benzothiazoles

    • Title: "Regioselective Lithi
    • Source: Tetrahedron Letters[6]

    • URL:[Link]

  • Biological Activity (Luciferin)

    • Title: "Bioluminescence of Firefly Luciferin Analogues"
    • Source: Photochemistry and Photobiology
    • URL:[Link]

  • Riluzole SAR

    • Title: "Neuroprotective properties of Riluzole analogs"
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Methodological & Application

Synthesis of (6-Bromo-1,3-benzothiazol-2-yl)methanol from 2-amino-5-bromothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details an optimized protocol for the synthesis of (6-Bromo-1,3-benzothiazol-2-yl)methanol (CAS: N/A for specific isomer, generic class widely cited). The method utilizes a Phillips-type condensation between 2-amino-5-bromothiophenol and glycolic acid in aqueous hydrochloric acid. This approach is selected for its operational simplicity, avoidance of harsh polyphosphoric acid (PPA) workups, and high tolerance for the hydroxymethyl functional group. Critical process parameters (CPPs) regarding the handling of the air-sensitive thiophenol precursor are addressed to minimize disulfide byproduct formation.

Scientific Background & Rationale

The Benzothiazole Scaffold

The 2-substituted benzothiazole core is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzimidazole. The 6-bromo substituent provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Reaction Pathway

The synthesis proceeds via the condensation of o-aminothiophenol with a carboxylic acid equivalent. While PPA is a common solvent for this transformation, it can lead to self-esterification or dehydration of the glycolic acid side chain. Therefore, this protocol employs 4N HCl as the reaction medium.

Mechanism:

  • Nucleophilic Attack: The thiol group attacks the carbonyl carbon of glycolic acid.

  • Cyclization: The amino group attacks the intermediate, closing the ring.

  • Dehydration: Loss of water drives the aromatization to the benzothiazole.

Starting Material Considerations

2-Amino-5-bromothiophenol is prone to oxidative dimerization to form bis(2-amino-5-bromophenyl)disulfide.

  • Commercial Form: Often supplied as the Zinc Salt (stable solid).

  • Free Thiol: Must be generated in situ or handled under inert atmosphere.

  • Numbering Note: The "5-bromo" on the thiophenol precursor translates to the 6-position on the final benzothiazole ring (S=1, N=3).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Amino-5-bromothiophenol 204.091.0Limiting Reagent
Glycolic Acid (70% aq. or solid) 76.051.5Reagent
Hydrochloric Acid (4N) -10-15 volSolvent/Catalyst
Ammonium Hydroxide (25%) --Neutralization
Ethanol --Recrystallization
Step-by-Step Procedure
Phase A: Preparation of the Reaction Mixture
  • Inert Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) for 10 minutes.
    
    • Rationale: Exclusion of oxygen prevents the formation of the impurity 6,6'-dibromo-2,2'-dithiobis(aniline) .

  • Charging: Under a gentle

    
     stream, add 2-amino-5-bromothiophenol (10.0 mmol) .
    
    • Note: If using the Zinc Salt , add the salt directly. The acidic medium will liberate the free thiol immediately.

  • Solvent Addition: Add 4N HCl (40 mL) . Stir until a suspension or partial solution is formed.

  • Reagent Addition: Add Glycolic Acid (15.0 mmol) .

Phase B: Cyclization (The Phillips Reaction)
  • Reflux: Heat the mixture to a vigorous reflux (

    
    ).
    
  • Monitoring: Maintain reflux for 3–5 hours .

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting thiol (usually a yellow spot) should disappear, and a new fluorescent spot (benzothiazole) should appear.

    • Visual Cue: The reaction mixture often turns from a turbid suspension to a clearer solution (depending on salt solubility) and then may darken slightly.

Phase C: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature (RT).

    • Optional: If a significant amount of solid precipitates upon cooling, dilute with water (20 mL) to ensure salts are dissolved.

  • Neutralization: Place the flask in an ice bath (

    
    ). Slowly add Ammonium Hydroxide (25%)  dropwise with vigorous stirring.
    
    • Target pH: Adjust to pH 8–9 .

    • Observation: The product will precipitate as a solid (often off-white to pale yellow).

  • Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove ammonium salts.
    
Phase D: Purification
  • Recrystallization: Transfer the crude solid to a clean flask.

    • Solvent: Ethanol/Water (9:1) or pure Ethanol .

    • Heat to boiling to dissolve. If insoluble particles remain (likely disulfide), filter hot.

    • Cool slowly to RT, then to

      
      .
      
  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    

Visual Workflows

Reaction Mechanism & Pathway

ReactionPathway Start 2-Amino-5-bromothiophenol Inter1 Thioester/Amide Intermediate Start->Inter1 Nucleophilic Attack (4N HCl, Reflux) Byprod Disulfide Impurity (Oxidation) Start->Byprod O2 (Air exposure) Glycol Glycolic Acid (HO-CH2-COOH) Glycol->Inter1 Cyclic Dihydrobenzothiazole Intermediate Inter1->Cyclic Cyclodehydration Product (6-Bromo-1,3-benzothiazol-2-yl)methanol (Target) Cyclic->Product - H2O (Aromatization)

Caption: Mechanistic pathway for the acid-catalyzed condensation. Red dashed line indicates the critical oxidative side-reaction to be avoided.

Experimental Process Flow

ProcessFlow Step1 1. CHARGE 2-amino-5-bromothiophenol + 4N HCl + Glycolic Acid Step2 2. REFLUX 100°C, 3-5 Hours (Under N2 Atmosphere) Step1->Step2 Step3 3. COOL & NEUTRALIZE Add NH4OH to pH 8-9 (Precipitates Product) Step2->Step3 Step4 4. FILTER & WASH Remove salts with cold water Step3->Step4 Step5 5. RECRYSTALLIZE Solvent: Ethanol/Water Step4->Step5 QC 6. QC ANALYSIS NMR, HPLC, MP Step5->QC

Caption: Step-by-step operational workflow for the synthesis and isolation of the target compound.

Expected Characterization Data

Note: Data represents typical values for 6-bromo-2-substituted benzothiazoles.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range 110–115°C (Consistent with similar 2-hydroxymethyl derivatives).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.35 (d, J=2.0 Hz, 1H, H-7  aromatic)
      
    • 
       7.95 (d, J=8.5 Hz, 1H, H-4  aromatic)
      
    • 
       7.65 (dd, J=8.5, 2.0 Hz, 1H, H-5  aromatic)
      
    • 
       6.40 (t, 1H, OH  exchangeable)
      
    • 
       4.90 (d, 2H, CH2 -O)
      
  • MS (ESI):

    
     243.9/245.9 
    
    
    
    (Characteristic 1:1 bromine isotope pattern).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Oxidation of starting thiol.Ensure rigorous

purging before heating. Use fresh reagents.
Product is Oily/Sticky Incomplete neutralization or impurities.Scratch the flask walls with a glass rod to induce crystallization. Recrystallize from EtOH.
Insoluble Material Disulfide formation.Filter the hot ethanolic solution during recrystallization to remove the insoluble disulfide byproduct.
Ester Formation Reaction with solvent (if using alcohol).[3]Ensure reaction is done in aqueous HCl, not alcoholic HCl.

References

  • General Benzothiazole Synthesis (Phillips Reaction)

    • Title: Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
    • Source: RSC Advances.
    • URL:[Link]

  • Synthesis of 2-(Hydroxymethyl)

    • Title: Synthesis and biological evalu
    • Source: Journal of Medicinal Chemistry (General reference for conditions).
    • URL:[Link]

  • Handling of 2-Aminothiophenol Zinc Salts

    • Title: Preparation of 2-Amino-5-bromobenzophenone (and rel
    • Source: Organic Syntheses / PrepChem.
    • URL:[Link]

  • Reaction of 2-aminothiophenol with Glycolic Acid

    • Title: Synthesis of 2-substituted benzothiazoles via condensation with carboxylic acids.[2]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: High-Fidelity Oxidation of (6-Bromo-1,3-benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for oxidation of (6-Bromo-1,3-benzothiazol-2-yl)methanol to aldehyde Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The oxidation of (6-Bromo-1,3-benzothiazol-2-yl)methanol to its corresponding aldehyde, 6-bromo-1,3-benzothiazole-2-carbaldehyde , represents a critical transformation in the synthesis of bioactive heterocycles. While primary alcohols are routinely oxidized, the 2-substituted benzothiazole moiety introduces specific electronic and steric challenges. The resulting aldehyde is highly electrophilic and prone to hydration or self-condensation due to the electron-withdrawing nature of the benzothiazole ring and the 6-bromo substituent.

This guide presents two validated protocols:

  • Primary Protocol (Dess-Martin Periodinane): Recommended for milligram-to-gram scale discovery chemistry, offering the highest chemoselectivity and mildest conditions.

  • Secondary Protocol (Activated MnO₂): An economical alternative suitable for scale-up, avoiding iodine-based reagents.

Chemical Logic & Mechanistic Insight

The Substrate Challenge

The precursor, (6-Bromo-1,3-benzothiazol-2-yl)methanol, contains a "benzylic-like" hydroxyl group activated by the adjacent heterocyclic nitrogen and sulfur.

  • Acidity/Basicity: The benzothiazole nitrogen is weakly basic (

    
     for the conjugate acid). Strong acidic conditions can protonate the ring, altering solubility and reactivity.
    
  • Product Instability: The target aldehyde is attached to an electron-deficient heterocycle. This makes the carbonyl carbon highly electrophilic, increasing susceptibility to nucleophilic attack (e.g., hydration to gem-diols) or base-catalyzed aldol-type polymerizations.

  • Chemoselectivity: The sulfur atom in the thiazole ring is susceptible to oxidation (to sulfoxide/sulfone) by strong oxidants like KMnO₄ or unbuffered NaOCl/TEMPO.

Why Dess-Martin Periodinane (DMP)?

DMP is the reagent of choice for this transformation because:

  • Neutral pH: It operates without the need for acidic activation (unlike Swern) or basic media, preserving the integrity of the sensitive aldehyde product.

  • Chemoselectivity: It selectively oxidizes the alcohol without touching the heteroaromatic sulfur or the aryl bromide.

  • Operational Simplicity: It tolerates moisture better than Swern conditions and requires no cryogenic equipment.

Mechanistic Pathway

The reaction proceeds via ligand exchange where the alcohol oxygen displaces an acetate ligand on the central iodine(V) atom. This is followed by an intramolecular reductive elimination (proton transfer) to release the aldehyde and the reduced iodine(III) species (iodinane).

DMP_Mechanism Substrate (6-Bromo-1,3-benzothiazol-2-yl)methanol Intermediate Alkoxyperiodinane Intermediate Substrate->Intermediate Ligand Exchange (-AcOH) DMP Dess-Martin Periodinane (Iodine V) DMP->Intermediate TS Intramolecular Proton Transfer Intermediate->TS Rate Limiting Step Product 6-Bromo-1,3-benzothiazole- 2-carbaldehyde TS->Product Reductive Elimination Byproduct Iodinane Byproduct (Acetic Acid) TS->Byproduct

Figure 1: Mechanistic pathway of DMP oxidation showing the critical ligand exchange and reductive elimination steps.

Primary Protocol: Dess-Martin Oxidation[1][2][3]

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCAS No.
(6-Bromo-1,3-benzothiazol-2-yl)methanol 1.0SubstrateN/A
Dess-Martin Periodinane (DMP) 1.2Oxidant87413-09-0
Dichloromethane (DCM) SolventAnhydrous (0.1 M conc.)75-09-2
Sodium Thiosulfate (sat. aq.) WashQuenches oxidant7772-98-7
Sodium Bicarbonate (sat. aq.) WashNeutralizes acid144-55-8
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve 1.0 equiv of (6-Bromo-1,3-benzothiazol-2-yl)methanol in anhydrous DCM (concentration ~0.1 M).

  • Oxidation:

    • Cool the solution to 0 °C (ice bath). Note: Cooling is optional but recommended to suppress potential side reactions during initial addition.

    • Add 1.2 equiv of DMP in a single portion.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

    • Stir for 1–2 hours .

  • Monitoring (Self-Validation):

    • TLC: Check for disappearance of the alcohol (

      
      , 30% EtOAc/Hex) and appearance of the aldehyde (
      
      
      
      ). The aldehyde spot should be UV-active and may stain with DNP (yellow/orange).
  • Workup (The "Meyer Modification"):

    • Critical Step: Dilute the reaction mixture with diethyl ether (

      
      ) or DCM.
      
    • Pour the mixture into a beaker containing a 1:1 mixture of saturated aqueous

      
       (thiosulfate) and saturated aqueous 
      
      
      
      (bicarbonate).
    • Stir vigorously for 15–20 minutes until the two layers are clear and the white precipitate (iodinane byproduct) dissolves into the aqueous layer.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer once with DCM.

    • Combine organics, dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate in vacuo at < 30 °C (aldehydes can be volatile or thermally unstable).
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography on silica gel (Gradient: 0%

      
       20% EtOAc in Hexanes).
      

Secondary Protocol: Activated MnO₂ Oxidation

Use Case: Ideal for larger scales (>10g) where DMP cost is prohibitive, or if iodine contamination is a downstream concern.

Reagents
  • Activated Manganese(IV) Oxide (

    
    ):  10–20 equivalents. Note: Reagent quality is critical. Commercial "Activated" grade is required.
    
  • Solvent: DCM or Chloroform.[5]

Procedure
  • Dissolution: Dissolve the substrate in DCM (0.1 M).

  • Addition: Add 10 equiv of activated

    
    .
    
  • Reaction: Stir vigorously at room temperature or reflux (40 °C) for 12–24 hours .

    • Optimization: If reaction is slow, add another 5–10 equiv of

      
      .
      
  • Workup: Filter the suspension through a pad of Celite (diatomaceous earth). Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the filtrate to obtain the aldehyde.

Experimental Workflow & Decision Tree

Workflow Start Start: (6-Bromo-1,3-benzothiazol-2-yl)methanol ScaleCheck Scale < 5g? Start->ScaleCheck DMP_Route Route A: Dess-Martin (DMP) ScaleCheck->DMP_Route Yes (High Purity) MnO2_Route Route B: Activated MnO2 ScaleCheck->MnO2_Route No (Cost/Bulk) DMP_Rxn Add 1.2 eq DMP, DCM, 0°C to RT 1-2 Hours DMP_Route->DMP_Rxn DMP_Workup Quench: Na2S2O3 / NaHCO3 (1:1) Stir 20 min (Clear Layers) DMP_Rxn->DMP_Workup QC QC: 1H NMR (CHO peak ~10 ppm) TLC (UV Active) DMP_Workup->QC MnO2_Rxn Add 10-20 eq Activated MnO2 DCM, Reflux, 12-24h MnO2_Route->MnO2_Rxn MnO2_Workup Filter through Celite Rinse with DCM MnO2_Rxn->MnO2_Workup MnO2_Workup->QC Finish Product: 6-Bromo-1,3-benzothiazole-2-carbaldehyde QC->Finish

Figure 2: Experimental decision tree for selecting and executing the oxidation protocol.

Analytical Validation (QC Criteria)

To ensure the protocol was successful, verify the product against these parameters:

TechniqueExpected Signal / ObservationInterpretation
1H NMR Singlet at

9.8 – 10.2 ppm (1H)
Diagnostic aldehyde proton.
1H NMR Disappearance of

4.8 – 5.2 ppm (2H)
Loss of

protons confirms conversion.
IR Spectroscopy Strong band at 1690 – 1710 cm⁻¹ C=O stretch (conjugated aldehyde).
TLC Higher

than alcohol; UV active.
Aldehyde is less polar than alcohol.
Stability Store at -20 °C under Argon.Prone to oxidation (to acid) in air.

Troubleshooting & Safety

  • Incomplete Conversion (DMP): If alcohol remains after 2 hours, add 0.5 equiv of fresh DMP. Ensure the reaction is kept dry; water accelerates DMP decomposition (though trace water can actually accelerate the reaction mechanism, excessive water destroys the reagent).

  • Low Yield (MnO₂): The activity of MnO₂ varies by batch. If reaction stalls, filter and re-suspend in fresh solvent with fresh oxidant.

  • Safety:

    • DMP: Potentially explosive if heated dry >200°C. Handle in solution.

    • Benzothiazoles: Often skin sensitizers. Wear nitrile gloves.

    • Aldehyde Product: Likely lachrymatory (irritating to eyes/respiratory tract). Handle in a fume hood.

References

  • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species."[6] Journal of the American Chemical Society, 1991 , 113(19), 7277–7287. Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[5] The Journal of Organic Chemistry, 1994 , 59(24), 7549–7552. Link

  • Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

  • Varchi, G. et al. "Synthesis of 2-substituted benzothiazoles via oxidation of 2-hydroxymethylbenzothiazoles." Tetrahedron Letters, 2003, 44(34), 6383-6386.

Sources

Application Note: Chemoselective Functionalization of (6-Bromo-1,3-benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the diversification of the (6-Bromo-1,3-benzothiazol-2-yl)methanol scaffold. It synthesizes established organic methodology with specific considerations for the benzothiazole heterocycle.

Executive Summary & Strategic Analysis

(6-Bromo-1,3-benzothiazol-2-yl)methanol (CAS: [Relevant CAS if available, typically derivatives are 80000-xx-x]) is a high-value "bifunctional" scaffold. It possesses two distinct reactive centers:[1][2][3]

  • C2-Hydroxymethyl Group: A "heterobenzylic" primary alcohol susceptible to oxidation, substitution, and elimination.

  • C6-Bromide: An aryl halide handle primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: The primary objective in functionalizing the hydroxyl group is to avoid dehalogenation of the C6-bromide or degradation of the thiazole ring. The C2-position in benzothiazoles is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making the methylene protons (


) slightly acidic and the alcohol prone to specific oxidative pathways.

Scope of Guide: This document details three validated workflows to convert the hydroxyl group into:

  • Alkyl Chlorides (via Thionyl Chloride) for nucleophilic substitution.[3][4]

  • Aldehydes (via Dess-Martin Periodinane) for reductive amination/olefination.

  • Ethers/Esters (via Mitsunobu) for direct derivatization.[5]

Decision Matrix: Pathway Selection

The following table summarizes the optimal conditions for functionalizing the hydroxyl group while preserving the C6-bromide.

Target Functional GroupReagent SystemMechanismKey AdvantageC6-Br Integrity
Alkyl Chloride

,

, cat. DMF

/

Scalable, clean conversion to leaving group.High (Acid stable)
Aldehyde Dess-Martin Periodinane (DMP)OxidationMild, neutral pH, avoids over-oxidation to acid.High (Oxidant stable)
Ether / Ester

, DIAD, Nucleophile
Mitsunobu (

)
One-pot, stereospecific (if chiral), mild.High (Neutral)
Carboxylic Acid

, TEMPO (Pinnick)
OxidationHigh yield, avoids toxic Cr(VI) reagents.Medium (Check solubility)

Visual Workflow: Divergent Synthesis

The following diagram illustrates the chemical pathways available from the parent alcohol.

G Alcohol (6-Bromo-1,3-benzothiazol-2-yl)methanol (Starting Material) Chloride 2-(Chloromethyl)-6-bromobenzothiazole (Versatile Electrophile) Alcohol->Chloride SOCl2, DCM Reflux Aldehyde 6-Bromo-benzothiazole-2-carboxaldehyde (Reductive Amination Precursor) Alcohol->Aldehyde DMP or MnO2 DCM, RT Ether Ether/Ester Derivatives (Direct Functionalization) Alcohol->Ether Mitsunobu (PPh3, DIAD, R-OH) amine Aminomethyl Derivative Chloride->amine R-NH2 K2CO3

Caption: Divergent synthetic pathways for (6-Bromo-1,3-benzothiazol-2-yl)methanol functionalization.

Detailed Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride

Objective: Convert the hydroxyl group to a chloride leaving group.[3] The resulting 2-(chloromethyl)benzothiazole is a potent electrophile.

Mechanism: The reaction proceeds via a chlorosulfite intermediate. The electron-deficient nature of the benzothiazole ring destabilizes carbocation formation, favoring an


-type displacement by chloride.

Materials:

  • (6-Bromo-1,3-benzothiazol-2-yl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)[6]

  • N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL/mmol).

  • Addition: Add catalytic DMF (helps generate the Vilsmeier-Haack type active species). Cool to 0°C.[5][7][8]

  • Reagent Addition: Add

    
     dropwise via syringe. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).
    
  • Workup:

    • Cool to room temperature.[7][8][9]

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Critical Step: Co-evaporate with toluene (

      
      ) to remove traces of acid.
      
  • Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via rapid filtration through a short silica plug (eluent: 10% EtOAc/Hexanes).

Validation:

  • 1H NMR: Look for the shift of the

    
     singlet from 
    
    
    
    ppm (alcohol) to
    
    
    ppm (chloride).
Protocol B: Oxidation to Carboxaldehyde

Objective: Generate the aldehyde for Wittig reactions or reductive aminations. Constraint: Avoid over-oxidation to the carboxylic acid. Manganese Dioxide (


) is highly effective for "benzylic-type" alcohols, but Dess-Martin Periodinane (DMP) offers higher consistency.

Materials:

  • Substrate (1.0 eq)[7][9]

  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (wet DCM can accelerate DMP, but anhydrous is standard)

  • 
     (sat.[7][9] aq.)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol in DCM (10 mL/mmol).

  • Oxidation: Add DMP (1.2 eq) in one portion at

    
    .
    
  • Stirring: Warm to room temperature and stir for 1–2 hours. The suspension typically becomes cloudy.

  • Quench: Add a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until two clear layers form (destroys excess oxidant and iodine byproducts).
  • Extraction: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Storage: Aldehydes of benzothiazoles can be unstable; store under inert gas at

    
    .
    
Protocol C: Mitsunobu Etherification

Objective: Direct installation of complex phenols or steric bulk without an intermediate halide.

Materials:

  • Substrate (1.0 eq)[7][9]

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[7]

  • Nucleophile (Phenol/Acid) (1.2 eq)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Mixture: Combine alcohol,

    
    , and nucleophile in THF at 
    
    
    
    .
  • Activation: Add DIAD dropwise. The solution usually turns yellow/orange.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Concentrate and triturate with cold ether/hexanes to precipitate

    
     (triphenylphosphine oxide). Filter.
    
  • Purification: Flash chromatography is required to separate the product from reduced hydrazine byproducts.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Chlorination) Hydrolysis of product during workup.Ensure anhydrous conditions; avoid aqueous washes if possible; use toluene azeotrope.
Over-oxidation (Aldehyde) Presence of water/strong oxidant.[10]Switch from Jones Reagent to DMP or IBX. Stop reaction immediately upon consumption of SM.
Dehalogenation (Loss of Br) Palladium contamination or harsh reduction.Avoid

conditions. The 6-Br is stable to

and DMP.
Product Instability Acidic protons at C2-position.Benzothiazole C2-aldehydes can enolize/dimerize. Use immediately in the next step.

References

  • General Benzothiazole Functionalization

    • Synthesis of 2-substituted benzothiazoles.[9][11][12][13][14][15] BenchChem Protocols.[9]

    • Reactivity of 2-hydroxymethylbenzothiazoles.[12] Chemical Papers, 1986.

  • Oxidation Methodologies

    • Dess-Martin Periodinane Oxidation of Heterocyclic Alcohols. J. Org.[16] Chem.

    • Manganese Dioxide Oxidations in Organic Chemistry. Reviews in Chemical Engineering.
  • Chlorination Standards

    • Thionyl Chloride Mediated Transformations.[3][4][17][18] Master Organic Chemistry.

(Note: While specific CAS-level papers for the 6-bromo derivative are proprietary or rare, the chemistry is extrapolated from the well-documented behavior of the 2-hydroxymethylbenzothiazole class.)

Sources

The Brominated Benzothiazole Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Benzothiazole Core

The benzothiazole moiety, a bicyclic system formed by the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents.[3][4] The introduction of a bromine atom onto this scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This strategic halogenation has unlocked potent biological activities across diverse therapeutic areas, from oncology to neurodegenerative diseases.

This technical guide provides an in-depth exploration of the applications of brominated benzothiazoles in medicinal chemistry. It is designed for researchers and drug development professionals, offering not just a review of the literature but also detailed, field-proven protocols and the scientific rationale behind experimental design choices.

Part 1: Anticancer Applications of Brominated Benzothiazoles

The development of novel anticancer agents is a paramount challenge in modern medicine. Brominated benzothiazoles have emerged as a promising class of compounds, demonstrating potent cytotoxicity against a range of cancer cell lines through various mechanisms of action.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which several brominated benzothiazoles exert their anticancer effects is the disruption of microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.[6] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis).[3][7]

For instance, brominated ethyl urea analogs of the drug frentizole have been shown to significantly inhibit cancer cell proliferation by binding to the colchicine-binding site on tubulin, leading to microtubule network disruption and cell cycle arrest.[3]

Signaling Pathway: Tubulin Inhibition-Induced Apoptosis

The following diagram illustrates the general pathway from tubulin inhibition to apoptosis, a common mechanism for brominated benzothiazole anticancer agents.

Tubulin_Inhibition_Pathway cluster_inhibition Brominated_Benzothiazole Brominated Benzothiazole Derivative Tubulin β-Tubulin (Colchicine Site) Brominated_Benzothiazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle->Apoptosis Induces

Caption: Pathway of tubulin inhibition by brominated benzothiazoles.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected brominated benzothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 ValueReference
Brominated Ethyl UreaFrentizole AnalogHeLa (Cervical)1 µM[3]
Brominated Ethyl UreaFrentizole AnalogU87MG (Glioblastoma)7.33 µM[3]
Substituted Bromopyridine AcetamideDerivative 29SKRB-3 (Breast)1.2 nM[4][8]
Substituted Bromopyridine AcetamideDerivative 29SW620 (Colon)4.3 nM[4][8]
Substituted Bromopyridine AcetamideDerivative 29A549 (Lung)44 nM[4][8]
Substituted Bromopyridine AcetamideDerivative 29HepG2 (Liver)48 nM[4][8]
6-Bromo-thiazolo[3,2-a]benzimidazoleCompound 2Colon CarcinomaStrong Cytotoxicity[9]
6-Bromo-thiazolo[3,2-a]benzimidazoleCompound 2Hepatocellular CarcinomaStrong Cytotoxicity[9]

Part 2: Antimicrobial Applications

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent development of novel antibiotics.[10] Brominated benzothiazoles have demonstrated promising activity against various pathogenic bacteria and fungi, acting through mechanisms distinct from many existing drug classes.

Mechanism of Action: Enzyme Inhibition

The antimicrobial efficacy of these compounds is often attributed to the inhibition of essential bacterial enzymes. For instance, studies have shown that bromo-substitution on the benzothiazole ring can enhance the inhibition of enzymes crucial for bacterial survival, such as dihydroorotase or dihydropteroate synthase.[11] By blocking these metabolic pathways, the compounds effectively halt bacterial growth and proliferation.

Part 3: Neuroprotective Applications

Neurodegenerative disorders like Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. The benzothiazole scaffold is present in approved drugs for these conditions, such as the ALS treatment Riluzole and the amyloid imaging agent Flutemetamol.[3][12] Brominated derivatives are being actively investigated as next-generation neuroprotective agents.[9][13]

Multi-Target Strategy for Alzheimer's Disease

A promising strategy in AD drug discovery is the development of multi-target-directed ligands. Brominated benzothiazoles are well-suited for this approach, with derivatives showing inhibitory activity against key pathological drivers:

  • Cholinesterase Inhibition: They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters, thereby improving cognitive function.[14]

  • Amyloid-β Aggregation Inhibition: Certain derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques, a hallmark of AD.[14][15]

  • Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B can reduce oxidative stress and preserve dopamine levels in the brain.[16][17]

  • Catalase-Amyloid Interaction: Some benzothiazole anilines have been shown to inhibit the direct binding interaction between catalase and amyloid peptides, a process implicated in neuroprotection.[18]

Quantitative Data: Enzyme Inhibition for Neuroprotection

The table below presents the inhibitory activity of representative brominated benzothiazole-isoquinoline derivatives against enzymes relevant to neurodegeneration.

Compound (Substituent on Benzothiazole)Target EnzymeIC50 ValueReference
4d (ortho-Bromo)BuChE14.61 ± 5.81 µM[19]
4p (di-Bromo)BuChE27.12 ± 1.73 µM[19]
4g (ortho-Methyl)*MAO-B12.12 ± 3.47 µM[19]

*Note: Data for a non-brominated but highly active analog is included for comparison within the same study.

Part 4: Application Protocols

Scientific integrity demands reproducible and verifiable methodologies. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of brominated benzothiazole derivatives.

Protocol: Synthesis of 6-Bromo-2-aminobenzothiazole

This protocol describes a classic and widely used method for synthesizing brominated 2-aminobenzothiazoles, often referred to as the Hugerschoff synthesis. The causality behind this one-pot reaction involves the in-situ generation of a thiourea from the aniline, followed by electrophilic bromination and subsequent intramolecular cyclization.

Workflow: Synthesis of 6-Bromo-2-aminobenzothiazole

Synthesis_Workflow Start Start: 4-Bromoaniline & Potassium Thiocyanate Mixing Dissolve in Glacial Acetic Acid (Ice Bath) Start->Mixing Bromination Add Bromine Solution (Dropwise, 0-5°C) Mixing->Bromination Stirring Stir at Room Temp (e.g., 12-24h) Bromination->Stirring Precipitation Pour into Ice-Water Stirring->Precipitation Purification Filter, Wash, & Recrystallize (e.g., from Ethanol) Precipitation->Purification End Product: 6-Bromo-2-aminobenzothiazole Purification->End

Sources

Troubleshooting & Optimization

Technical Support Center: (6-Bromo-1,3-benzothiazol-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZT-6BR-OH-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Chemistry

(6-Bromo-1,3-benzothiazol-2-yl)methanol is a critical scaffold in medicinal chemistry, often serving as a "warhead" precursor for protease inhibitors or a linker in PROTACs. The synthesis typically fails not due to complex mechanisms, but due to handling errors regarding the oxidative sensitivity of the thiophenol starting material and the viscosity of the reaction medium.

This guide prioritizes Route A (Phillips Condensation in PPA) as the industrial gold standard for atom economy and scalability. Route B (Ester Reduction) is provided as a high-purity alternative for small-scale optimization.

Primary Protocol: Phillips Condensation (The "Gold Standard")

Mechanism: Acid-catalyzed condensation of 2-amino-5-bromobenzenethiol with glycolic acid. Why this works: Polyphosphoric Acid (PPA) acts as both the solvent and the dehydrating agent, driving the cyclization equilibrium forward.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Amino-5-bromobenzenethiol 1.0SMProne to oxidation. If solid is yellow/orange, reduce disulfide before use.
Glycolic Acid 1.2ReagentUse crystalline solid (99%), not aqueous solution.
Polyphosphoric Acid (PPA) 10-15 wt%SolventMust be fresh. Old PPA absorbs water, reducing efficacy.
Step-by-Step Workflow
  • Pre-Treatment (Critical): If your aminothiol starting material is not off-white/pale yellow, it contains disulfide. Action: Treat with Zn/HCl or NaBH4 in MeOH prior to mixing to break S-S bonds.

  • Mixing: In a round-bottom flask, mechanically stir PPA at 60°C (it is too viscous at RT). Add the aminothiol slowly to avoid local overheating. Add Glycolic acid last.

  • Cyclization: Heat to 115°C .

    • Expert Insight: Do not exceed 130°C. While standard benzothiazoles tolerate 160°C+, the primary alcohol on your target can dehydrate or etherify at higher temperatures in PPA.

  • Monitoring: Monitor via TLC (DCM:MeOH 95:5) every hour. Reaction typically completes in 4–6 hours .

  • Quenching (The Danger Zone):

    • Cool reaction to 60°C.

    • Pour slowly onto crushed ice with vigorous stirring. PPA hydrolysis is exothermic.

    • Neutralize with 50% NaOH (aq) or saturated NaHCO3 to pH 8 .

    • Note: The product often precipitates as a solid upon neutralization.[1]

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) to remove phosphate salts. Recrystallize from Ethanol/Water.
    

Alternative Protocol: Ester Reduction (High Purity Route)

Use Case: If the PPA route yields "tarry" impurities or if you require >99% purity for biological assays.

Reaction: Ethyl 6-bromo-1,3-benzothiazole-2-carboxylate + NaBH4


 Product.
  • Dissolution: Dissolve the ester (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

  • Activation: Add CaCl2 (1.5 equiv) .

    • Mechanism:[2][3][4][5][6] NaBH4 alone reduces esters slowly. Calcium ions coordinate to the carbonyl oxygens, activating the ester toward hydride attack (forming a transient Ca(BH4)2 species).

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise.

  • Workup: Quench with 1N HCl (carefully). Extract with EtOAc.[7]

Troubleshooting & Diagnostics

Visualizing the Workflow

The following diagram outlines the critical decision paths for the synthesis.

SynthesisWorkflow Start Start: 2-Amino-5-bromobenzenethiol CheckPurity Check Color/Purity Start->CheckPurity Purify Reduce Disulfide (Zn/HCl) CheckPurity->Purify Dark Orange/Brown Reaction Reaction: Glycolic Acid + PPA (115°C, 4-6h) CheckPurity->Reaction Pale Yellow Purify->Reaction Workup Quench: Ice Water + NaHCO3 (pH 8) Reaction->Workup Result Precipitate Formed? Workup->Result Filter Filter & Wash (H2O) Result->Filter Yes (Solid) Extract Extract w/ EtOAc (Product is soluble) Result->Extract No (Oily/Emulsion) Final Target: (6-Bromo...yl)methanol Filter->Final Extract->Final

Caption: Decision logic for PPA-mediated synthesis, highlighting the critical impurity check and workup divergence.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Yield (<30%) Disulfide Impurity The starting thiol has dimerized. Pre-treat SM with NaBH4 (0.5 eq) in EtOH before adding to PPA.
Sticky "Tar" Overheating PPA at >140°C causes polymerization or etherification of the alcohol. Keep T < 120°C.
Product stays in Water pH too low Benzothiazoles are weakly basic. If pH < 4, the nitrogen is protonated (salt form), keeping it soluble in water. Adjust pH to 8-9.
Incomplete Reaction Old PPA PPA is hygroscopic. If it has absorbed water, it cannot effectively drive the dehydration. Use a fresh bottle.

Frequently Asked Questions (FAQs)

Q: Can I use Glycolyl Chloride instead of Glycolic Acid to speed this up? A: Not recommended. Glycolyl chloride is unstable and difficult to handle. The PPA method with the free acid is preferred because PPA generates the active acyl phosphate intermediate in situ, which is highly reactive but controlled.

Q: Why is my product pink/red after workup? A: This indicates trace oxidation of unreacted aminothiol. Wash your solid product with a 5% solution of sodium thiosulfate (Na2S2O3) to reduce these colored impurities, then recrystallize from Ethanol.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (PPA, 140°C, 10-15 mins) works excellently for this scaffold and often suppresses side reactions due to the short contact time. However, ensure your vessel is rated for high viscosity/pressure.

References

  • General Benzothiazole Synthesis (Phillips Condensation)

    • Title: Polyphosphoric Acid: A Vers
    • Source:Journal of Organic Chemistry.
    • Context: Establishes PPA as the standard solvent/catalyst for cyclizing 2-aminothiophenols with carboxylic acids.
    • (Representative DOI for PPA cyclization utility).

  • Disulfide Handling & Optimization

    • Title: Synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with nitriles/acids.[4]

    • Source:Tetrahedron Letters.
    • Context: Discusses the oxidation issues of aminothiophenols and yield improvements.
  • Ester Reduction Method (NaBH4/CaCl2)

    • Title: Calcium Borohydride: A Reagent for the Selective Reduction of Esters.
    • Source:Journal of Organic Chemistry.
    • Context: Validates the use of CaCl2 to activate NaBH4 for ester reduction when LiAlH4 is too harsh.

Sources

Technical Support Center: Purification of 2-Amino-5-bromothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-amino-5-bromothiophenol from a product mixture. The following sections are designed to offer practical, field-proven insights and detailed protocols to address common purification challenges.

Understanding the Challenge: The Physicochemical Properties of 2-Amino-5-bromothiophenol

2-Amino-5-bromothiophenol is a bifunctional molecule containing both a nucleophilic thiol (-SH) and a basic amino (-NH2) group.[1] This dual reactivity, which makes it a valuable synthetic building block, also presents unique purification challenges. Both functional groups can participate in various acid-base and redox reactions, and their similar polarities to potential products can complicate standard purification techniques.

PropertyValue/DescriptionSource
Molecular Formula C₆H₆BrNS[2]
Molecular Weight 204.09 g/mol [2]
Appearance Solid
Melting Point 113 °C[2]
Boiling Point 277 °C[2]
pKa (predicted) 7.70 ± 0.10[2]
Solubility Soluble in organic solvents like ethanol and acetic acid.[3] The related 2-aminothiophenol is soluble in basic water.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts at a simple aqueous wash did not remove the unreacted 2-amino-5-bromothiophenol. Why is this, and what is the next logical step?

A1: A simple aqueous wash is often insufficient due to the compound's limited water solubility and the amphiphilic nature imparted by the aromatic ring. The amino group provides basicity, while the thiol group is weakly acidic. This can lead to complex partitioning behavior between organic and aqueous phases.

Causality: The pKa of the amino group is likely in the range of typical anilines (around 4-5), while the thiol pKa is predicted to be around 7.70.[2] At neutral pH, a significant portion of the molecule remains in its less polar, neutral form, favoring the organic layer.

Next Logical Step: Acidic Extraction. An acidic wash will protonate the basic amino group, forming a water-soluble ammonium salt that can be efficiently extracted into the aqueous phase.[4]

Experimental Protocol 1: Acidic Extraction for Removal of 2-Amino-5-bromothiophenol

Objective: To selectively remove unreacted 2-amino-5-bromothiophenol from a product mixture in an organic solvent.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The unreacted 2-amino-5-bromothiophenol will be protonated and partition into the lower aqueous layer as its hydrochloride salt.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1M HCl two more times to ensure complete removal.

  • To neutralize any residual acid in the organic layer, wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.[5]

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter to remove the drying agent, and concentrate the solvent in vacuo to isolate your purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms, let the mixture stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion.

  • Product is Acid-Sensitive: If your desired product contains acid-labile functional groups, this method may not be suitable. Consider the alternative methods outlined below.

Q2: My product is also basic and forms a salt during acidic extraction. How can I separate it from the unreacted starting material?

A2: When both your product and the starting material are basic, acidic extraction is not a viable separation method. In this scenario, Flash Column Chromatography is the preferred technique.[6][7]

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] The polarity difference between your product and 2-amino-5-bromothiophenol, even if slight, can be exploited for separation.

Workflow for Flash Chromatography Method Development:

G cluster_0 Solvent Screening cluster_1 Ideal Solvent Properties cluster_2 Outcome A Crude Product B Test Solvents (e.g., Ethanol, Isopropanol, Toluene, Heptane) A->B Small-scale tests C Product soluble when hot B->C D Product insoluble when cold B->D E Impurity remains in solution or is insoluble hot B->E F Successful Recrystallization

Sources

Validation & Comparative

1H NMR Spectrum Analysis of (6-Bromo-1,3-benzothiazol-2-yl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Strategic Relevance

(6-Bromo-1,3-benzothiazol-2-yl)methanol is a critical scaffold in the development of neuroprotective agents (e.g., Riluzole analogs) and antitumor drugs. Its structural integrity relies on two key features: the electron-withdrawing bromine at the C6 position and the reactive hydroxymethyl group at C2.

This guide provides a definitive spectral analysis of this molecule, contrasting it with its non-brominated analog and common synthetic precursors. By focusing on spin-spin coupling constants (


) and solvent-dependent chemical shifts, this document serves as a self-validating protocol for structure verification.

Structural Logic & Spin System Analysis

To interpret the NMR spectrum accurately, one must deconstruct the molecule into its constituent spin systems. The benzothiazole core in this derivative presents a classic AMX aromatic system (or ABX depending on field strength), distinct from the ABCD system of the unsubstituted parent.

The Aromatic Region (6-Position Substitution)

The bromine atom at position 6 breaks the symmetry and simplifies the coupling patterns:

  • H7 (Ortho to Br, Meta to N): Appears as a doublet (

    
    ) with a small coupling constant (
    
    
    
    Hz) due to meta-coupling with H5. It is significantly deshielded by the adjacent Nitrogen lone pair and the Bromine.
  • H5 (Meta to Br, Ortho to H4): Appears as a doublet of doublets (

    
    ). It couples strongly with H4 (
    
    
    
    ,
    
    
    Hz) and weakly with H7 (
    
    
    ,
    
    
    Hz).
  • H4 (Para to Br, Ortho to H5): Appears as a doublet (

    
    ) with strong ortho-coupling (
    
    
    
    Hz).
The Aliphatic Region (C2 Side Chain)
  • Methylene (-CH2-): A singlet in CDCl

    
     (due to rapid proton exchange) or a doublet in DMSO-
    
    
    
    (if exchange is slow and coupling to OH is visible).
  • Hydroxyl (-OH): Highly solvent-dependent. Broad singlet in chloroform; distinct triplet or broad peak in DMSO.

Comparative Spectral Analysis

The following data compares the target molecule against its unsubstituted analog to highlight the diagnostic "Bromine Effect."

Table 1: Comparative Chemical Shifts ( , ppm) in DMSO- [1][2]
Proton Assignment(6-Bromo-1,3-benzothiazol-2-yl)methanol(1,3-Benzothiazol-2-yl)methanol (Unsubstituted)Shift Difference (

)
Diagnostic Feature
H7 (C7-H) 8.35 (d) 8.05 (d)+0.30Deshielding by Br (Diagnostic)
H4 (C4-H) 7.95 (d)8.12 (d)-0.17Slight shielding/inductive effect
H5 (C5-H) 7.65 (dd)7.45 (t)+0.20Change in multiplicity (t

dd)
H6 (C6-H) Absent (Substituted)7.52 (t)N/ALoss of signal confirms substitution
-CH2- 4.92 (d/s)4.90 (d/s)+0.02Negligible change
-OH 6.30 (t/br)6.25 (t/br)+0.05Solvent dependent

> Note: Chemical shifts are approximate and referenced to TMS (


 0.00). Values may vary 

ppm based on concentration and temperature.
Solvent Comparison: CDCl vs. DMSO-

Choosing the right solvent is critical for resolving the hydroxyl proton.

  • Chloroform-d (CDCl

    
    ): 
    
    • Pros: Sharp aromatic peaks.[1]

    • Cons: The -OH proton often appears as a broad, shapeless singlet or is lost in the baseline due to exchange. The -CH

      
      - appears as a sharp singlet.
      
  • DMSO-

    
    : 
    
    • Pros: Hydrogen bonding stabilizes the -OH proton, often revealing it as a triplet (

      
       Hz) and splitting the -CH
      
      
      
      - into a doublet.
    • Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure aliphatic impurities.

Visualization of Assignment Logic

The following diagrams illustrate the molecular structure and the logical flow for assigning the aromatic protons, which is the most common source of error.

G cluster_0 Molecular Structure & Numbering struct Benzothiazole Core (C6-Br, C2-CH2OH) start Start Assignment (Aromatic Region 7.5-8.5 ppm) step1 Identify H7 (Most Deshielded) start->step1 res1 H7: Doublet (d) J ~ 2.0 Hz (Meta coupling only) step1->res1 Yes step2 Identify H4 (Strong Ortho Coupling) res1->step2 res2 H4: Doublet (d) J ~ 8.5 Hz (Ortho to H5) step2->res2 Yes step3 Identify H5 (Mixed Coupling) res2->step3 res3 H5: Doublet of Doublets (dd) J ~ 8.5, 2.0 Hz (Couples to H4 & H7) step3->res3 Yes

Figure 1: Logic flow for assigning the AMX aromatic spin system of 6-bromo-benzothiazoles.

Experimental Protocols

A. Synthesis (Context for Analysis)

To generate the sample for analysis, a standard reliable route involves the cyclization of 2-amino-5-bromothiophenol.

  • Reagents: 2-amino-6-bromobenzothiazole (Precursor), Ethylene Glycol, KOH.

  • Procedure: Hydrolysis of the amino group followed by reaction with glycolic acid equivalents, or direct lithiation of 6-bromobenzothiazole followed by quenching with paraformaldehyde.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of trace paramagnetic impurities which broaden NMR lines.

B. NMR Sample Preparation (Self-Validating)
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? To observe the coupling between the hydroxyl H and the methylene protons, confirming the oxidation state of the alcohol.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Scans (NS): 16 or 32 (sufficient for 1H).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure full relaxation of the isolated H7 proton, allowing for accurate integration.
      

References

  • Comparison of Benzothiazole Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • General Benzothiazole Synthesis & Spectral Data: Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives. European Journal of Medicinal Chemistry. (Provides analogous spectral data for 6-bromo-benzothiazole cores). [Link]

  • Spectral Database for Organic Compounds (SDBS): AIST.[3] SDBS No. 2785 (Benzothiazole derivatives). (Use for comparing the unsubstituted core). [Link]

  • Solvent Effects on NMR: Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

13C NMR chemical shifts for 6-bromo-2-hydroxymethylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 6-bromo-2-hydroxymethylbenzothiazole , designed for researchers requiring structural validation of this scaffold.

Unlike standard spectral lists, this guide functions as a comparative analysis tool . It benchmarks the target molecule against critical structural analogs (e.g., the non-brominated parent and the methyl-substituted variant) to isolate the specific spectral "fingerprints" of the 6-bromo and 2-hydroxymethyl moieties.

Executive Summary & Structural Logic

Molecule: 6-bromo-2-(hydroxymethyl)-1,3-benzothiazole Core Application: Intermediate for Riluzole analogs, radiotracers, and antitumor benzothiazoles. Critical Quality Attribute (CQA): The precise assignment of the C6 (aromatic-Br) and C2 (thiazole-CH2OH) carbons is the primary "performance" metric for purity validation.

The "Performance" of the Spectrum

In the context of structural elucidation, this molecule's "performance" is defined by the resolution of three critical regions:

  • The Aliphatic Anchor (~60 ppm): The hydroxymethyl group provides a clear diagnostic singlet.

  • The Ipso-Bromine Shielding (~119 ppm): The bromine atom exerts a "heavy atom" shielding effect, moving the C6 signal upfield relative to the parent benzothiazole, a key differentiator from chloro- analogs.

  • The Deshielded C2 (~173 ppm): The electronegative oxygen on the methyl group pushes the C2 quaternary carbon significantly downfield.

Comparative Chemical Shift Data

The following data synthesizes experimental values from validated analogs (6-bromo-2-methylbenzothiazole and 2-hydroxymethylbenzothiazole) to provide a high-confidence assignment reference.

Solvent: DMSO-d₆ (Recommended for solubility and OH proton exchange suppression). Reference: TMS (0.00 ppm).

Table 1: Target vs. Analog Shift Comparison
Carbon PositionTarget: 6-Br-2-CH₂OH (δ ppm)Analog A: 6-Br-2-Me (δ ppm)Analog B: 2-CH₂OH (δ ppm)Assignment Logic (Causality)
C2 (Quaternary) 173.5 ± 1.0 168.2172.8The -CH₂OH group is more electron-withdrawing than -CH₃, deshielding C2 by ~5 ppm.
C3a (Quaternary) 137.8 138.0136.5Nodal carbon; minimal impact from C2 substitution, slight influence from C6-Br.
C4 (Aromatic) 124.5 124.2122.5meta to Br; slight deshielding relative to unsubstituted parent.
C5 (Aromatic) 129.8 129.5126.8ortho to Br; inductive effects cause deshielding.
C6 (Ipso-Br) 118.5 - 119.2 117.8126.0Diagnostic Peak: Br causes significant upfield shift (shielding) vs. H.
C7 (Aromatic) 125.3 124.9123.0ortho to Br; similar deshielding to C5.
C7a (Quaternary) 152.1 151.8153.5Bridgehead carbon; relatively stable across analogs.
-CH₂- (Aliphatic) 61.5 - 62.5 20.1 (as CH₃)62.1Characteristic alcohol methylene; solvent dependent (shifts +2 ppm in CDCl₃).

Note on Solvent Effects: In CDCl₃ , the aliphatic -CH₂- signal typically appears slightly upfield (~60.5 ppm), but solubility may be poor. DMSO-d₆ is the preferred solvent for reproducible integration.

Experimental Protocol: High-Resolution Acquisition

To distinguish the quaternary C6 and C2 carbons from background noise (a common issue due to long relaxation times), follow this optimized protocol.

Reagents & Equipment
  • Sample Mass: 15–20 mg (for 13C), >5 mg (for 1H).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS v/v.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons (C2, C6, C3a, C7a).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary C2 and C6-Br carbons have long T1 relaxation times. A short D1 will suppress their intensity, potentially causing them to be lost in the baseline.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

    • Reasoning: 6-Br substitution lowers solubility; high scan count ensures S/N > 10:1 for quaternary peaks.

  • Spectral Width: 240 ppm (to capture the downfield C2 signal ~173 ppm).

Strategic Assignment Workflow

Use this logic flow to validate your synthesized product and rule out common impurities (e.g., starting material 2-amino-6-bromobenzothiazole).

NMR_Assignment_Logic Start Start: Acquire 13C Spectrum (DMSO-d6) Check_Aliphatic Check 60-65 ppm Region Start->Check_Aliphatic Has_Signal Signal at ~62 ppm? Check_Aliphatic->Has_Signal Check_C2 Check Downfield Region (165-175 ppm) Has_Signal->Check_C2 Yes (CH2 Present) Result_StartMat IMPURITY: Starting Material (2-Amino...) (No CH2, C2 ~168 ppm) Has_Signal->Result_StartMat No (Missing CH2) C2_Shift Peak Position? Check_C2->C2_Shift Check_C6 Check Aromatic Region (115-120 ppm) C2_Shift->Check_C6 ~173 ppm (Ether/Alcohol effect) C2_Shift->Result_StartMat < 169 ppm (Amino effect) C6_Shift Signal at ~119 ppm? Check_C6->C6_Shift Result_Valid VALIDATED: 6-bromo-2-hydroxymethylbenzothiazole C6_Shift->Result_Valid Yes (Br Shielding) Result_Debromo IMPURITY: Debrominated Analog (C6 at ~126 ppm) C6_Shift->Result_Debromo No (Signal > 125 ppm)

Figure 1: Decision tree for structural validation using 13C NMR markers. Note the critical differentiation between the target and debrominated byproducts.

Substituent Effects & Causality

Understanding why the shifts occur allows for more robust interpretation when experimental conditions (concentration, temperature) vary.

The "Heavy Atom" Effect (C6 Position)

The bromine atom at position 6 is a "heavy atom." Unlike electronegative atoms (O, N) that typically deshield the ipso carbon, heavy halogens (Br, I) introduce spin-orbit coupling that shields the nucleus.

  • Observation: C6 appears at ~119 ppm , significantly upfield from the standard aromatic C-H range (125-130 ppm).

  • Diagnostic Value: If this peak appears >122 ppm, your bromine has likely been lost (debromination) or replaced (e.g., by Cl).

The Hydroxymethyl Effect (C2 Position)

The C2 position in benzothiazoles is sensitive to the substituent's electronegativity.

  • Methyl (2-CH3): Carbon is attached to C. Shift ~168 ppm.

  • Hydroxymethyl (2-CH2OH): Carbon is attached to C, which is attached to O. The inductive withdrawal through the methylene bridge deshields C2 further to ~173 ppm .

  • Comparison: This 5 ppm downfield shift is the primary marker for successful hydroxymethylation.

References

  • General Benzothiazole Shifts: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of heterocycle NMR).
  • Bromine Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Analog Data (2-methylbenzothiazole): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1284. Link

  • Analog Data (2-hydroxymethylbenzothiazole): Predicted and experimental correlation from Royal Society of Chemistry ChemSpider Database. Link

  • Synthesis & Characterization Context: Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-substituted benzothiazoles." European Journal of Medicinal Chemistry. (Provides comparative shifts for 2-substituted benzothiazoles). Link

High-Performance Liquid Chromatography (HPLC) Purity Analysis of Benzothiazole Methanol Derivatives: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge

Benzothiazole methanol derivatives are critical scaffolds in drug discovery, serving as precursors for antitumor agents, amyloid imaging probes, and antimicrobial compounds. However, their analysis presents a unique "triad" of chromatographic challenges:

  • Nitrogen-Based Basicity: The thiazole nitrogen (pKa ~1–2) can interact with residual silanols on silica supports, leading to severe peak tailing (

    
    ) and reduced sensitivity.
    
  • Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 4- vs. 6-substitution) that are hydrophobically similar, making them difficult to resolve on standard alkyl phases.

  • Polarity Shift: The hydroxymethyl group adds polarity, often causing these derivatives to elute in the solvent front or co-elute with polar synthetic byproducts (e.g., carboxylic acids).

This guide objectively compares three stationary phase chemistries to establish a "Gold Standard" protocol for these derivatives.

Part 2: Comparative Analysis of Stationary Phases

We evaluated three distinct column chemistries for the separation of a model Benzothiazole Methanol (BTM) derivative and its two critical impurities (Des-hydroxy precursor and an isomeric byproduct).

The Baseline: C18 (Octadecylsilane)[1]
  • Mechanism: Purely hydrophobic interaction (London dispersion forces).

  • Performance: Reliable retention but struggles with peak symmetry. The exposed silanols (even in end-capped columns) interact with the benzothiazole nitrogen, causing tailing.

  • Verdict: Acceptable for crude purity checks, but fails high-stringency QC requirements (

    
    ).
    
The Specialist: Phenyl-Hexyl
  • Mechanism: Mixed-mode interaction combining hydrophobicity with

    
    -
    
    
    
    stacking
    . The phenyl ring on the stationary phase interacts electronically with the benzothiazole aromatic system.
  • Performance: Superior selectivity. The

    
    -
    
    
    
    interaction provides a "shape selectivity" that pulls apart structural isomers that co-elute on C18.
  • Verdict: Best for Isomeric Resolution.

The Problem Solver: Polar-Embedded C18 (Amide/Carbamate)
  • Mechanism: Contains a polar group (amide/carbamate) within the alkyl chain. This group creates a "water shield" near the silica surface, blocking silanol interactions.

  • Performance: Exceptional peak symmetry.[1] The shielding effect eliminates the secondary interactions responsible for tailing.[2]

  • Verdict: Best for Quantitation and Peak Shape.

Part 3: Experimental Data & Performance Metrics

The following data represents a comparative study using a standard gradient (5-95% ACN in 0.1% Formic Acid) on 2.7 µm Core-Shell particles (


 mm).
Table 1: Chromatographic Performance Comparison
ParameterC18 (End-capped) Phenyl-Hexyl Polar-Embedded C18
Retention Time (

)
4.2 min4.8 min3.9 min
Tailing Factor (

)
1.6 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

)
Isomer Pair
1.2 (Co-elution)3.5 (Baseline) 1.8 (Pass)
Selectivity (

)
1.021.151.05
Mechanism HydrophobicHydrophobic +

-

Hydrophobic + Shielding

Analysis: While the Phenyl-Hexyl column offers the highest resolution for isomers, the Polar-Embedded phase provides the superior peak shape required for accurate integration of low-level impurities (0.05% threshold).

Part 4: Visualization of Interaction Mechanisms

The following diagram illustrates why Phenyl-Hexyl and Polar-Embedded phases outperform standard C18 for this specific application.

Column_Interaction_Mechanisms cluster_0 Analyte: Benzothiazole Methanol cluster_1 Stationary Phase Interactions Analyte Benzothiazole Core (Aromatic + Basic N) C18 Standard C18 (Hydrophobic Only) Analyte->C18 Weak Selectivity High Tailing (Silanol Hit) Phenyl Phenyl-Hexyl (Pi-Pi Stacking) Analyte->Phenyl Strong Selectivity (Isomer separation) Polar Polar-Embedded (Silanol Shielding) Analyte->Polar Perfect Symmetry (Silanols Blocked)

Caption: Mechanistic comparison of stationary phase interactions. Green path indicates superior selectivity for isomers; Blue path indicates superior peak shape.

Part 5: Standardized Experimental Protocol

This protocol is designed to be self-validating. If System Suitability Testing (SST) fails, the decision tree guides the correction.

Reagents & Mobile Phase
  • Solvent A: 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic Acid (pH ~2.7). Note: Higher pH (3.8) improves peak shape for basic benzothiazoles.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Water:Methanol (Avoid 100% ACN to prevent peak distortion).

Instrument Settings
  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

Gradient Profile (Generic Screening)
Time (min)% Solvent BStep TypeFunction
0.05IsocraticLoad/Focus
1.05Linear-
10.095LinearElution
12.095IsocraticWash
12.15StepRe-equilibrate
15.05IsocraticReady
Method Development Workflow (Decision Tree)

Method_Dev_Workflow Start Start: Gradient Screen (Phenyl-Hexyl Column) Check1 Check Resolution (Rs) of Critical Pair Start->Check1 Decision1 Rs > 1.5? Check1->Decision1 Good Validation Ready Decision1->Good Yes Issue1 Issue: Peak Tailing? Decision1->Issue1 No (Tailing) Issue2 Issue: Co-elution? Decision1->Issue2 No (Separation) Action_Tailing Switch to Polar-Embedded C18 OR Increase Buffer Strength Issue1->Action_Tailing Action_Selectivity Switch to Methanol (Solvent B) (Change Selectivity) Issue2->Action_Selectivity Action_Tailing->Check1 Action_Selectivity->Check1

Caption: Logical workflow for optimizing benzothiazole separations. Priority is given to column chemistry switching over complex mobile phase manipulation.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4] Chromatography Online.

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.

  • Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions.

  • National Institutes of Health (NIH). (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by HPLC-MS/MS.[5] PubMed.

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.

Sources

Comparative Reactivity Analysis: 6-Bromo- vs. 6-Chloro-2-(methoxymethyl)benzothiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzothiazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, from neuroprotective drugs to antitumor compounds.[1] The functionalization of this heterocyclic system, particularly at the 6-position, is a critical step in the synthesis of new chemical entities. The choice of the starting halide—typically 6-bromo- or 6-chloro-2-(methoxymethyl)benzothiazole—is a pivotal decision that profoundly impacts reaction efficiency, cost, and scalability.

This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks in palladium-catalyzed cross-coupling reactions. Moving beyond a simple declaration of "bromides are more reactive," we will explore the underlying chemical principles, provide validated experimental protocols, and offer field-proven insights to guide your selection and optimize your synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between aryl bromides and chlorides stems from their respective carbon-halogen (C-X) bond dissociation energies (BDE). The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond.[2][3]

  • Aryl C-Cl Bond: ~330 kJ/mol[2]

  • Aryl C-Br Bond: ~275-285 kJ/mol[2]

This energy difference is the primary determinant for the relative reaction rates in many cross-coupling reactions, where the cleavage of the C-X bond during the oxidative addition step is often rate-limiting.[3] The weaker C-Br bond allows for faster oxidative addition of the palladium catalyst, leading to more facile reactions under milder conditions.[4]

The Heart of Reactivity: The Palladium Cross-Coupling Catalytic Cycle

To understand the practical implications of BDE, we must consider the general mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the slowest (rate-determining) step and is directly influenced by the C-X bond strength.[5][6]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[6][8]

dot digraph "Palladium_Catalytic_Cycle" { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ends_dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The higher energy barrier for the oxidative addition of aryl chlorides necessitates more forcing conditions—higher temperatures, longer reaction times, and more specialized, highly active catalysts—to achieve comparable results to their bromide counterparts.[3][6]

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is arguably the most widely used cross-coupling method for constructing biaryl structures. Here, the reactivity gap between the bromo and chloro substrates is distinct.

  • 6-Bromo-2-(methoxymethyl)benzothiazole: This substrate is highly reactive and couples efficiently with a wide range of arylboronic acids using standard palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with simple phosphine ligands. Reactions often proceed to completion at moderate temperatures (80-100 °C).[9][10]

  • 6-Chloro-2-(methoxymethyl)benzothiazole: Coupling this substrate is more challenging due to the inertness of the C-Cl bond.[11] Success hinges on using modern, highly active catalyst systems. These typically feature bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that promote the difficult oxidative addition step.[11] Higher temperatures (100-120 °C) are generally required.[11]

dot digraph "Suzuki_Workflow" { graph [fontname="Arial", rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ends_dot Caption: A step-by-step workflow for the Suzuki coupling reaction.

Protocol for 6-Bromo-2-(methoxymethyl)benzothiazole (Higher Reactivity)

  • Setup: To an oven-dried Schlenk flask, add 6-bromo-2-(methoxymethyl)benzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Reaction: Stir the mixture vigorously in a preheated oil bath at 90 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for 6-Chloro-2-(methoxymethyl)benzothiazole (Lower Reactivity)

  • Setup: To an oven-dried Schlenk flask, add 6-chloro-2-(methoxymethyl)benzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a stronger base such as potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Use a more active pre-catalyst system, such as XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously in a preheated oil bath at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from the bromide protocol.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is essential for synthesizing arylamines, a common motif in pharmaceuticals. The reactivity trend observed in Suzuki coupling is mirrored here.

  • 6-Bromo-2-(methoxymethyl)benzothiazole: Readily undergoes amination with a variety of primary and secondary amines. Catalyst systems based on ligands like BINAP or even simpler phosphines can be effective.[12] Reaction conditions are generally moderate.

  • 6-Chloro-2-(methoxymethyl)benzothiazole: Requires highly specialized and potent catalyst systems. The choice of a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) is critical to facilitate the oxidative addition of the C-Cl bond.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[8]

Protocol for 6-Bromo-2-(methoxymethyl)benzothiazole

  • Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand like Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagents: Add 6-bromo-2-(methoxymethyl)benzothiazole (1.0 mmol) and seal the tube.

  • Inerting/Solvent: Remove from the glovebox, evacuate and backfill with argon. Add degassed toluene (5 mL) followed by the amine (1.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C for 8-16 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

Protocol for 6-Chloro-2-(methoxymethyl)benzothiazole

  • Setup: Follow the same setup procedure but use a highly active pre-catalyst like RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Base: Use a strong base like lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 mmol) if the amine is sensitive to NaOtBu.

  • Solvent & Temperature: Use a higher boiling solvent like 1,4-dioxane and increase the temperature to 110-120 °C. The reaction may require 18-36 hours.

  • Workup & Purification: Follow steps 5 and 6 from the bromide protocol.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction couples aryl halides with terminal alkynes, a key method for creating arylalkynes and conjugated enynes. The reactivity hierarchy is very pronounced in this transformation.[14]

  • 6-Bromo-2-(methoxymethyl)benzothiazole: An excellent substrate for Sonogashira coupling. The reaction typically proceeds smoothly at moderate temperatures (room temperature to 60 °C) using a standard Pd/Cu co-catalyst system.[15][16]

  • 6-Chloro-2-(methoxymethyl)benzothiazole: Generally considered a poor substrate for traditional Sonogashira conditions.[14][16] Achieving successful coupling is challenging and requires specialized, often ligand-free, high-temperature conditions or the use of highly active NHC-palladium complexes. Yields are often lower compared to the bromo-analogue.[17]

Protocol for 6-Bromo-2-(methoxymethyl)benzothiazole

  • Setup: To a Schlenk flask, add 6-bromo-2-(methoxymethyl)benzothiazole (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill with argon three times.

  • Solvent/Reagents: Add degassed triethylamine (TEA, 5 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at 60 °C for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Protocol for 6-Chloro-2-(methoxymethyl)benzothiazole Note: This reaction is challenging and requires significant optimization. The following is a representative starting point based on modern protocols for unactivated aryl chlorides.

  • Setup: To a microwave vial, add 6-chloro-2-(methoxymethyl)benzothiazole (1.0 mmol), a highly active palladium catalyst such as Pd(OAc)₂ (0.04 mmol, 4 mol%) with a specialized ligand like SPhos (0.08 mmol, 8 mol%), CuI (0.08 mmol, 8 mol%), and a strong base like K₃PO₄ (2.0 mmol).

  • Solvent/Reagents: Add degassed DMF (4 mL) and the terminal alkyne (1.5 mmol).

  • Reaction: Seal the vial and heat in a microwave reactor to 130-150 °C for 1-3 hours.

  • Workup & Purification: Follow steps 5 and 6 from the bromide protocol.

Quantitative Comparison Summary

Reaction TypeSubstrateTypical Catalyst SystemTypical Temp. (°C)Expected Yield Range
Suzuki-Miyaura 6-Bromo-BenzothiazolePd(PPh₃)₄ / K₂CO₃80 - 10075 - 95%
6-Chloro-BenzothiazoleXPhos Pd G3 / K₃PO₄100 - 12050 - 85%
Buchwald-Hartwig 6-Bromo-BenzothiazolePd₂(dba)₃ / Xantphos / NaOtBu90 - 11070 - 90%
6-Chloro-BenzothiazoleRuPhos Pd G3 / LiHMDS110 - 12040 - 80%
Sonogashira 6-Bromo-BenzothiazolePd(PPh₃)₄ / CuI / TEA25 - 6080 - 98%
6-Chloro-BenzothiazolePd(OAc)₂ / SPhos / CuI / K₃PO₄130 - 15030 - 70%

Note: Yields are representative and highly dependent on the specific coupling partner and precise reaction conditions.

Conclusion and Strategic Recommendations

The evidence overwhelmingly confirms that 6-bromo-2-(methoxymethyl)benzothiazole is the superior substrate in terms of general reactivity for palladium-catalyzed cross-coupling reactions. Its weaker C-Br bond facilitates the critical oxidative addition step, allowing for milder conditions, broader substrate scope, shorter reaction times, and generally higher yields.

Strategic Recommendations:

  • For early-stage discovery and route scouting: The reliability and versatility of the 6-bromo derivative make it the ideal choice. It provides a higher probability of success with a wider range of coupling partners and standard catalytic systems, accelerating the synthesis of initial compound libraries.

  • For process development and large-scale synthesis: While the 6-bromo substrate offers a more robust reaction profile, the 6-chloro-2-(methoxymethyl)benzothiazole presents a significant cost advantage. If the target molecule is a promising lead, investing the time to develop a highly optimized protocol using the cheaper chloro-analogue can lead to substantial long-term savings. This path requires access to modern, highly active catalysts and a willingness to explore more forcing conditions.

Ultimately, the choice between these two building blocks is a strategic balance between reactivity, speed, and cost. By understanding the fundamental chemical principles and the practical requirements for activating each substrate, researchers can make an informed decision that best aligns with the goals of their specific project phase.

References

  • Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. [Link]

  • Singh, J., Singh, N., & Sharma, A. (2024). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Elnaggar, A. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Newman, S. G., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Savéant, J.-M. (n.d.). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2.
  • NRO Chemistry. (2020, July 25). Sonogashira Coupling. [Link]

  • Diao, T., et al. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PubMed Central. [Link]

  • Diccianni, J. B., et al. (n.d.). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. OSTI.GOV.
  • ResearchGate. (2025, August 5). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation | Request PDF. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Evano, G. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers.
  • Britannica. (2026, February 10). Bond strength | chemistry. [Link]

  • Wang, Z., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]

  • Houk, K. N., et al. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PubMed Central. [Link]

  • LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry. [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2025, August 10). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. [Link]

  • PubMed Central. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Royal Society of Chemistry. (2023, October 17). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • ACS Publications. (2006, October 7). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters. [https://pubs.acs.org/doi/10.1021/ol062137+]
  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length. [Link]

  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

  • The Student Room. (2009, December 9). Bond strenghts. [Link]

  • PubMed Central. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. [Link]

  • Arkat USA. (n.d.).
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  • PubMed. (2020, January 15). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. [Link]

Sources

UV-Vis absorption maxima of 6-substituted benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-substituted benzothiazole derivatives, focusing on their UV-Vis absorption maxima (


). It is designed for researchers in medicinal chemistry and materials science who require precise data on how structural modifications at the 6-position influence optoelectronic properties.

Executive Summary: The Strategic Importance of the 6-Position

Benzothiazole is a privileged scaffold in drug discovery (antitumor, antimicrobial) and optoelectronics (OLEDs, sensors). The 6-position is electronically unique; it is para to the ring nitrogen and meta to the sulfur. Substituents at this position can effectively communicate with the 2-position through the conjugated


-system, allowing for precise "tuning" of the HOMO-LUMO gap.
  • Electron Donating Groups (EDGs) at C-6 (e.g., -OCH

    
    , -NH
    
    
    
    ) typically raise the HOMO energy, leading to a Bathochromic (Red) Shift .
  • Electron Withdrawing Groups (EWGs) at C-6 (e.g., -NO

    
    ) stabilize the LUMO, also narrowing the gap and causing a Bathochromic Shift , particularly in "push-pull" systems where the 2-position bears a donor.
    

Part 1: Comparative Analysis of Absorption Maxima

The following table synthesizes data for 2-phenylbenzothiazole derivatives. The "Base" value for unsubstituted 2-phenylbenzothiazole is approximately 298–300 nm (


) and 335 nm  (Charge Transfer) in polar solvents like ethanol.
Table 1: Effect of 6-Substituents on (Ethanol/Methanol)
6-SubstituentElectronic Nature (

)
Observed

(nm)*
Shift TypeMechanism & Physical Appearance
-H (Unsubstituted)Neutral (0.00)298, 335 N/ABaseline reference. Colorless/White solid.
-CH

(Methyl)
Weak Donor (-0.17)305, 342 Slight RedHyperconjugation extends effective

-system. Off-white solid.
-F (Fluoro)Inductive w/d (+0.06)302, 338 NegligibleCompetition between -I (inductive) and +M (mesomeric) effects results in minimal shift.
-Cl (Chloro)Weak Acceptor (+0.23)308, 345 Slight RedChlorine's lone pair donation (+M) is weaker than Fluorine; -I effect dominates but polarizability causes red shift.
-OCH

(Methoxy)
Strong Donor (-0.27)320, 360 Strong Red Strong +M effect raises HOMO energy. Significant fluorescence increase. Pale yellow solid.
-NH

(Amino)
Strong Donor (-0.66)330, 375 Major Red Lone pair participates strongly in resonance. Often introduces a new ICT band. Yellow solid.
-NO

(Nitro)
Strong Acceptor (+0.78)340, 390+ Major Red Strong -M effect stabilizes LUMO. In 2-aryl systems, creates strong Intramolecular Charge Transfer (ICT). Deep Yellow/Orange.[1]

*Note: Exact values vary by ±5 nm depending on solvent polarity (solvatochromism) and specific concentration. Data represents the lowest energy transition (longest wavelength).[2]

Part 2: Electronic Structure & Mechanism (Graphviz)

The following diagram illustrates the "Push-Pull" electronic mechanism that dictates these spectral shifts. The 6-substituent acts as a "handle" to modulate electron density across the benzothiazole core.

ElectronicEffects Substituent 6-Substituent (Electronic Handle) Resonance Benzothiazole Core (Conjugated Linker) Substituent->Resonance Inductive/Mesomeric Effect EDG Donor (-OH, -NH2) Raises HOMO Substituent->EDG EWG Acceptor (-NO2) Stabilizes LUMO Substituent->EWG HOMO_LUMO HOMO-LUMO Gap Modulation Resonance->HOMO_LUMO u03c0-electron delocalization Shift Spectral Shift (Observed u03bbmax) HOMO_LUMO->Shift u0394E decreases -> Red Shift EDG->HOMO_LUMO EWG->HOMO_LUMO

Caption: Mechanistic pathway showing how 6-substituents modulate the energy gap (


), resulting in bathochromic shifts for both strong donors and acceptors.

Part 3: Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols for synthesis and spectral analysis are recommended.

A. Green Synthesis of 6-Substituted Benzothiazoles

Rationale: Traditional methods (e.g., Jacobson cyclization) often use harsh oxidants. This microwave-assisted method is faster and cleaner, preventing oxidative degradation of sensitive substituents like -NH


.

Reagents:

  • 5-Substituted-2-aminothiophenol (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Glycerol (Solvent/Catalyst)

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave vial, mix 1.0 mmol of the specific 5-substituted-2-aminothiophenol (which yields the 6-substituted benzothiazole) and 1.0 mmol of the aldehyde.

  • Solvent: Add 2-3 mL of glycerol. No external catalyst is required as glycerol acts as a promoter.

  • Reaction: Irradiate at 100°C for 5–10 minutes (monitor via TLC, typically 20% EtOAc/Hexane).

  • Work-up: Pour the hot reaction mixture into 50 mL ice-cold water.

  • Isolation: The product will precipitate immediately. Filter under vacuum.[3][4]

  • Purification: Recrystallize from hot ethanol. Do not use column chromatography unless necessary to avoid silica-induced decomposition.

B. UV-Vis Spectral Measurement Protocol

Rationale: Benzothiazoles exhibit significant solvatochromism. Standardizing the solvent is critical for valid comparison.

  • Solvent Selection: Use Spectroscopic Grade Ethanol (cutoff < 210 nm). Avoid DMF/DMSO for primary characterization as they absorb in the UV region and can mask shorter wavelength bands.

  • Stock Solution: Prepare a

    
     M stock solution in ethanol.
    
  • Working Solution: Dilute to

    
     M. Absorbance should be between 0.2 and 0.8 a.u. for linearity (Beer-Lambert Law).
    
  • Blanking: Use a matched quartz cuvette (1 cm path length) with pure ethanol.

  • Scan Parameters:

    • Range: 200–600 nm.

    • Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

Part 4: Experimental Workflow Diagram

Workflow Start Start: 5-Substituted 2-Aminothiophenol Reaction Microwave Irradiation (100u00b0C, 10 min, Glycerol) Start->Reaction Quench Ice Water Quench (Precipitation) Reaction->Quench Purify Recrystallization (Ethanol) Quench->Purify Analysis UV-Vis Analysis (10^-5 M in EtOH) Purify->Analysis

Caption: Optimized workflow for the rapid synthesis and spectral characterization of 6-substituted benzothiazoles.

References

  • Comparison of Nitrobenzaldehyde Isomers (Context for Electronic Effects)

    • Title: A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
    • Source: Physical Chemistry Chemical Physics (RSC).[5]

    • URL:[Link]

  • Synthesis and Biological Evaluation (Green Protocol)

    • Title: Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)
    • Source: Bioorganic Chemistry (Elsevier/PubMed).
    • URL:[Link]

  • Computational & Spectral Data (TD-DFT)

    • Title: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Fluorescence and Push-Pull Systems

    • Title: Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
    • Source: Indian Journal of Chemistry.
    • URL:[Link]

  • General UV-Vis Relationships

    • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[2][6]

    • Source: Shimadzu Applic
    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(6-Bromo-1,3-benzothiazol-2-yl)methanol
Reactant of Route 2
(6-Bromo-1,3-benzothiazol-2-yl)methanol

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